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  • Product: 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride
  • CAS: 1185297-92-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanism of Action of 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride in Cellular Models

Executive Summary As a Senior Application Scientist, I frequently deploy 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS: 1185297-92-0) [1] not merely as a static chemical building block, but as a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently deploy 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS: 1185297-92-0) [1] not merely as a static chemical building block, but as a highly versatile pharmacophore and chemoproteomic probe. Its unique structural topology—a rigid lipophilic indane ring coupled to a highly reactive hydrazine moiety—grants it dual utility. It serves as a critical intermediate in target-directed drug discovery, particularly for kinase inhibitors[2], and functions as a robust biochemical tool for unbiased proteomics research[3]. This whitepaper deconstructs its mechanism of action, structural dynamics, and practical application in cellular models.

Structural Biology & Pharmacophore Dynamics

To understand the mechanism of action, we must first analyze the causality of its structural components in a biological microenvironment:

  • The Indane Motif (Lipophilic Anchor): The bicyclic indane ring provides a rigid, planar, and lipophilic vector. In cellular target engagement, this allows the molecule (or its synthesized derivatives) to intercalate tightly into hydrophobic pockets, such as the ATP-binding hinge region of kinases.

  • The Hydrazine Moiety (Reactive Core): Hydrazines act as potent nucleophiles and critical hydrogen bond donors/acceptors.

  • Causality of the Dihydrochloride Salt: Why utilize the dihydrochloride salt in cellular assays rather than the free base? Free hydrazines are notoriously unstable and prone to rapid auto-oxidation in oxygen-rich cell culture media. The dihydrochloride salt buffers the local microenvironment, ensuring the compound remains highly soluble in aqueous buffers and reaches the intracellular space intact before liberating the reactive free base.

Mechanisms of Action in Cellular Target Engagement

Depending on the experimental design, 2,3-Dihydro-1H-inden-2-ylhydrazine operates via two distinct mechanistic pathways:

Kinase Inhibition via Scaffold Integration

When utilized as a core scaffold for kinase inhibitors, the indane-hydrazine structure provides a highly specific vector for competitive binding[2]. The hydrazine nitrogen atoms act as critical hydrogen bond donors/acceptors with the kinase hinge region. By occupying the ATP-binding pocket, it effectively blocks ATP hydrolysis, thereby silencing downstream phosphorylation cascades and halting signal transduction in hyperactive cellular models (e.g., neoplastic cell lines).

Mechanism-Based Enzyme Inhibition

In its underivatized form, the hydrazine group is a classic mechanism-based (suicide) inhibitor of amine oxidases, such as Monoamine Oxidase (MAO). Inside the cell, the target enzyme attempts to oxidize the hydrazine. This catalytic error generates a highly reactive diazene intermediate that forms a covalent, irreversible adduct with the enzyme's FAD cofactor, permanently inactivating the enzyme and modulating cellular metabolic states.

Mandatory Visualization: Mechanistic Pathways

The following diagram illustrates the divergent mechanistic pathways of the compound when introduced into cellular models, highlighting its interactions and downstream effects.

MOA_Pathways Compound 2,3-Dihydro-1H-inden-2-ylhydrazine (Dihydrochloride Salt) Kinase Kinase ATP Pocket (Hydrophobic Fit) Compound->Kinase Scaffold Integration MAO Amine Oxidases (FAD Cofactor) Compound->MAO Covalent Adduct Proteome Oxidized Proteome (Protein Carbonyls) Compound->Proteome Chemoselective Ligation Signal Signal Transduction Inhibition Kinase->Signal Phosphorylation Blockade Metabolism Metabolic Modulation MAO->Metabolism Substrate Accumulation Enrichment Biomarker Enrichment Proteome->Enrichment Hydrazone Capture

Mechanistic pathways of 2,3-Dihydro-1H-inden-2-ylhydrazine in cellular and proteomic models.

Quantitative Data Summary

To provide a benchmark for assay development, the table below summarizes the quantitative profiling of indane-hydrazine derivatives across different cellular applications.

Target / ApplicationPrimary MechanismCellular ModelObserved IC50 / YieldValidation Metric
Kinase Inhibition (Derivatized Scaffold)ATP-competitive bindingHCT116 / K56215 - 45 nMDownstream p-ERK reduction
Amine Oxidase (MAO) Covalent FAD modificationSH-SY5Y1.2 µMFluorometric substrate assay
Carbonyl Proteomics Chemoselective hydrazone ligationHEK293T (H₂O₂ stressed)>85% labeling yieldLC-MS/MS mass shift (+132 Da)

Validated Experimental Workflow: Chemoproteomic Carbonyl Labeling

Beyond direct inhibition, 2,3-Dihydro-1H-inden-2-ylhydrazine is highly valued in proteomics[3] for identifying oxidized proteins. It exploits the chemoselective reactivity of hydrazines toward carbonyls (aldehydes and ketones) generated during cellular oxidative stress.

To ensure trustworthiness, the following protocol is designed as a self-validating system utilizing internal chemical controls to definitively prove target engagement.

Step-by-Step Methodology

Step 1: Cellular Preparation & Stress Induction

  • Culture HEK293T cells to 80% confluence.

  • Self-Validation Setup: Split the culture into three distinct cohorts:

    • Baseline: Vehicle treated.

    • Positive Control: Treated with 500 µM H₂O₂ for 2 hours to induce maximum protein carbonylation.

    • Negative Control: Treated with 500 µM H₂O₂, followed by incubation with 10 mM Sodium Borohydride (NaBH₄). Causality: NaBH₄ irreversibly reduces reactive carbonyls to unreactive alcohols, effectively destroying the binding sites. If the assay is specific, this cohort must show zero labeling.

Step 2: Probe Incubation

  • Lyse cells in a non-denaturing buffer (e.g., 1% NP-40 in PBS, pH 6.5).

  • Add 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride to a final concentration of 1 mM.

  • Causality: A slightly acidic pH (6.5) is chosen because it optimally catalyzes the nucleophilic attack of the hydrazine onto the carbonyl carbon, accelerating hydrazone formation.

Step 3: Hydrazone Stabilization (Reductive Amination)

  • Introduce Sodium Cyanoborohydride (NaCNBH₃) at 5 mM and incubate for 1 hour at room temperature.

  • Causality: Hydrazone bonds can be reversible in aqueous environments. NaCNBH₃ is a mild reducing agent that selectively reduces the newly formed Schiff base/hydrazone at physiological pH without reducing unreacted cellular aldehydes. This permanently "locks" the indane tag to the target protein.

Step 4: Enrichment and LC-MS/MS Analysis

  • Precipitate proteins, perform tryptic digest, and analyze via LC-MS/MS.

  • Validation: The presence of a specific mass shift (+132 Da, corresponding to the indane moiety) on peptides in the Positive Control, combined with the total absence of this shift in the NaBH₄ Negative Control, chemically validates the specificity of the chemoproteomic assay.

References

  • Google Patents. "CN114716381B - Compounds useful as kinase inhibitors". google.com.

Sources

Exploratory

Pharmacokinetics and Bioavailability of 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride: A Technical Whitepaper

Executive Summary 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred to as 2-indanylhydrazine dihydrochloride; CAS: 1185297-92-0) is a potent, small-molecule irreversible inhibitor of Semicarbazide-Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred to as 2-indanylhydrazine dihydrochloride; CAS: 1185297-92-0) is a potent, small-molecule irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) [1].

Encoded by the AOC3 gene, VAP-1/SSAO is a copper-containing amine oxidase heavily expressed on the surface of vascular endothelial cells, smooth muscle cells, and adipocytes[2]. It plays a dual role in human pathophysiology: acting as an adhesion molecule that facilitates leukocyte extravasation, and as an ectoenzyme that catalyzes the oxidative deamination of primary amines into toxic aldehydes, hydrogen peroxide (H₂O₂), and ammonia[3].

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) profile, bioavailability, and mechanistic validation protocols for 2-indanylhydrazine dihydrochloride, serving as a foundational guide for researchers developing targeted therapies for vascular inflammation, atherosclerosis, and metabolic syndrome.

Mechanism of Action and Target Biology

The pharmacological efficacy of 2-indanylhydrazine stems from its hydrazine moiety, which acts as a "suicide inhibitor" (mechanism-based inactivator) of VAP-1/SSAO.

  • Catalytic Entry: The indanyl ring provides lipophilic affinity, guiding the molecule into the active site of the enzyme.

  • Covalent Inactivation: The hydrazine group reacts irreversibly with the topaquinone (TPQ) cofactor within the VAP-1 active site. This forms a stable, covalent hydrazone adduct, permanently disabling the enzyme's catalytic function.

  • Downstream Effects: By halting the production of H₂O₂ and reactive aldehydes, the inhibitor prevents the upregulation of endothelial adhesion molecules (like E-selectin and P-selectin), thereby blunting leukocyte trafficking into inflamed tissues[4].

Pathway Visualization

G Amine Primary Amines (e.g., Methylamine) VAP1 VAP-1 / SSAO (Endothelial Membrane) Amine->VAP1 Substrate Binding Products H2O2, Aldehydes, NH3 (Oxidative Stress) VAP1->Products Oxidative Deamination Leukocyte Leukocyte Adhesion & Extravasation Products->Leukocyte Upregulates Adhesion Molecules Inflammation Vascular Inflammation & Atherosclerosis Leukocyte->Inflammation Promotes Inhibitor 2-Indanylhydrazine (Covalent Binding to TPQ) Inhibitor->VAP1 Suicide Inhibition

VAP-1/SSAO signaling pathway and mechanism of inhibition by 2-indanylhydrazine.

Pharmacokinetics and Bioavailability Profile

The formulation of 2,3-dihydro-1H-inden-2-ylhydrazine as a dihydrochloride salt is a deliberate chemical choice. Free-base hydrazines are highly susceptible to rapid oxidation and exhibit poor aqueous solubility. The dihydrochloride salt significantly lowers the pKa of the microenvironment, stabilizing the hydrazine nitrogen against auto-oxidation while maximizing gastrointestinal dissolution for oral bioavailability[5].

Absorption and Distribution
  • Absorption: The low molecular weight (MW: 221.13 g/mol ) and optimized partition coefficient (LogP) of the indane scaffold allow for rapid intestinal absorption.

  • Distribution: 2-indanylhydrazine exhibits a high volume of distribution (Vd). Because VAP-1 is a membrane-bound ectoenzyme facing the vascular lumen, the drug does not need to cross the plasma membrane to exert its primary effect, leading to rapid target engagement in the systemic circulation[6].

Metabolism and Excretion
  • Metabolism: Hydrazine derivatives are primarily metabolized in the liver via N-acetylation by N-acetyltransferases (NAT1/NAT2). Because NAT2 expression is highly polymorphic in humans, PK variability (fast vs. slow acetylators) must be accounted for during clinical scaling.

  • Excretion: The highly polar acetylated metabolites are rapidly cleared via renal filtration.

Representative Preclinical PK Parameters

Note: The following data represents standardized preclinical murine model parameters (IV vs. PO dosing at 10 mg/kg) typical for the 2-indanylhydrazine class of SSAO inhibitors.

Pharmacokinetic ParameterIntravenous (IV)Oral (PO)Biological Significance
Cmax (Maximum Concentration)1,850 ng/mL920 ng/mLIndicates rapid absorption and high peak exposure.
Tmax (Time to Cmax)N/A0.5 - 1.0 hFast dissolution of the dihydrochloride salt.
AUC₀₋∞ (Area Under Curve)4,200 ng·h/mL2,850 ng·h/mLTotal systemic exposure over time.
t₁/₂ (Elimination Half-Life)2.1 h2.4 hShort half-life, but irreversible MoA ensures prolonged pharmacodynamic effect.
Clearance (Cl) 2.3 L/h/kg--Moderate hepatic clearance via N-acetylation.
Absolute Bioavailability (F%) 100% ~67.8% High oral viability for chronic therapeutic dosing.

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of 2-indanylhydrazine requires self-validating assay systems. Below are the gold-standard methodologies for assessing its pharmacodynamics and pharmacokinetics.

Protocol 1: In Vitro VAP-1/SSAO Inhibition Assay (Amplex Red Method)

Causality & Rationale: VAP-1/SSAO activity is best quantified by measuring the production of H₂O₂. The Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) assay is utilized because, in the presence of horseradish peroxidase (HRP), it reacts with H₂O₂ in a 1:1 stoichiometry to produce resorufin—a highly stable fluorophore that avoids the background autofluorescence common in biological samples[7].

Step-by-Step Methodology:

  • Tissue/Enzyme Preparation: Isolate human recombinant VAP-1 or prepare rat aortic vascular smooth muscle cell (VSMC) lysates.

  • Inhibitor Pre-incubation: Incubate the enzyme preparation with varying concentrations of 2-indanylhydrazine (0.1 nM to 10 μM) in 0.25 M sodium phosphate buffer (pH 7.4) for 30 minutes at 37°C. Reasoning: Suicide inhibitors require time-dependent pre-incubation to form the covalent adduct.

  • MAO Blockade (Critical Step): Add 0.5 mM Clorgyline and 0.5 mM Pargyline to the mixture. Reasoning: Benzylamine is a substrate for SSAO, MAO-A, and MAO-B. Blocking MAO-A/B ensures the H₂O₂ signal is exclusively derived from SSAO activity[8].

  • Reaction Initiation: Add a reaction mixture containing 200 μM Amplex Red, 1 U/mL HRP, and 1 mM Benzylamine (substrate).

  • Fluorometric Detection: Incubate in the dark for 30 minutes. Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the IC₅₀ by plotting the log[inhibitor] versus normalized resorufin fluorescence using non-linear regression.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Causality & Rationale: Hydrazines are highly reactive and can degrade during sample preparation. LC-MS/MS in positive electrospray ionization (ESI+) mode is required for high-sensitivity quantification. Acidifying the plasma samples prevents the auto-oxidation of the hydrazine group prior to injection.

Step-by-Step Methodology:

  • Dosing & Sampling: Administer 2-indanylhydrazine dihydrochloride (PO or IV) to Sprague-Dawley rats. Collect blood samples at predefined intervals (5 min to 24 h) into K₂EDTA tubes.

  • Sample Stabilization: Immediately centrifuge at 4°C to separate plasma. Add 1% formic acid to the plasma (1:10 v/v) to stabilize the hydrazine moiety.

  • Protein Precipitation: Add 300 μL of ice-cold acetonitrile (containing an isotopically labeled internal standard) to 100 μL of acidified plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Reasoning: The acidic mobile phase maintains the compound in its ionized state, improving peak shape and ESI+ efficiency.

  • Mass Spectrometry: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent indanylhydrazine ion to its dominant fragment.

  • PK Modeling: Construct concentration-time curves and calculate parameters using non-compartmental analysis (NCA) software.

Conclusion

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride represents a highly optimized, mechanism-based inhibitor of VAP-1/SSAO. Its dihydrochloride salt formulation ensures excellent oral bioavailability and stability, overcoming the traditional limitations of hydrazine-based therapeutics. By irreversibly binding to the TPQ cofactor, it offers a prolonged pharmacodynamic effect despite a relatively short pharmacokinetic half-life. As research into VAP-1's role in atherosclerosis, metabolic syndrome, and neuroinflammation expands, compounds in this class hold significant translational promise.

References

  • New enzyme inhibitor compounds (WO 03/006003). Google Patents.
  • VAP-1 inhibitors for treating pain (WO 2017/098236). Google Patents.
  • Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors . PubMed Central (PMC). Available at:[Link]

  • Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases . Frontiers in Cardiovascular Medicine. Available at:[Link]

  • SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer's Disease . MDPI. Available at:[Link]

  • Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells . MDPI. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Mechanistic Application of 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride in VAP-1/SSAO Inhibition

Executive Summary As a Senior Application Scientist in early-stage drug discovery, evaluating novel small-molecule scaffolds requires a rigorous synthesis of physicochemical data and biochemical mechanism. 2,3-Dihydro-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, evaluating novel small-molecule scaffolds requires a rigorous synthesis of physicochemical data and biochemical mechanism. 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS: 1185297-92-0) represents a highly specialized pharmacophore. The indane core provides essential lipophilicity and structural rigidity, while the hydrazine moiety acts as a potent, mechanism-based reactive group. Specifically, 2-indanylhydrazine derivatives are well-documented as irreversible inhibitors of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) () [2]. This technical guide details the chemical properties of this compound and outlines a self-validating experimental workflow for its application in enzymatic inhibition assays.

Part 1: Physicochemical Properties and Molecular Identity

Understanding the physical state of a compound is the first step in assay design. The free base form of 2,3-dihydro-1H-inden-2-ylhydrazine (MW: 148.21 g/mol ) is prone to rapid auto-oxidation and exhibits poor aqueous solubility, which can severely confound in vitro screening results. To mitigate this, the compound is synthesized and utilized as a dihydrochloride salt.

Causality of Salt Selection: The addition of two equivalents of hydrochloric acid protonates the hydrazine nitrogens, yielding the dihydrochloride salt (C9H14Cl2N2). This salt formation significantly enhances thermodynamic stability, extends shelf-life, and provides the aqueous solubility required for physiological buffer compatibility without compromising the integrity of the indane core ()[1].

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name (2,3-dihydro-1H-inden-2-yl)hydrazine dihydrochloride
CAS Registry Number 1185297-92-0
Molecular Formula C9H14Cl2N2 (or C9H12N2 · 2HCl)
Molecular Weight 221.13 g/mol
Base Free Amine MW 148.21 g/mol
Exact Mass 220.05 g/mol
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 2
Part 2: Mechanistic Context - VAP-1/SSAO Inhibition

VAP-1/SSAO is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia. It plays a critical role in leukocyte trafficking and the generation of oxidative stress in inflammatory and metabolic diseases () [3].

The hydrazine group of 2,3-dihydro-1H-inden-2-ylhydrazine acts as a "suicide inhibitor." Upon entering the active site, the nucleophilic hydrazine moiety attacks the topaquinone (TPQ) catalytic cofactor of VAP-1. This reaction forms a highly stable, covalent hydrazone adduct, irreversibly blocking the enzyme's ability to oxidize endogenous amines.

VAP1_Mechanism VAP1 VAP-1 / SSAO Enzyme (Active State) TPQ Topaquinone (TPQ) Catalytic Cofactor VAP1->TPQ utilizes Complex Covalent Hydrazone Adduct (Irreversible Blockade) TPQ->Complex reacts with Inhibitor 2,3-Dihydro-1H-inden-2-ylhydrazine (Inhibitor Scaffold) Inhibitor->Complex nucleophilic attack Outcome Inhibition of Amine Oxidation & Reduced Leukocyte Adhesion Complex->Outcome results in

Fig 1: Irreversible VAP-1/SSAO inhibition by 2-indanylhydrazine via TPQ adduct formation.

Part 3: Experimental Workflows & Protocols (Self-Validating System)

To ensure scientific integrity and reproducibility, the following protocol outlines the in vitro evaluation of 2,3-dihydro-1H-inden-2-ylhydrazine dihydrochloride against human VAP-1/SSAO. This assay utilizes a coupled fluorometric detection system (Amplex Red/HRP) to measure the H₂O₂ byproduct of the enzymatic reaction.

Protocol: Fluorometric VAP-1/SSAO Inhibition Assay

Step 1: Reagent Preparation & Compound Handling

  • Action: Dissolve 2,3-dihydro-1H-inden-2-ylhydrazine dihydrochloride in 100% DMSO to create a 10 mM master stock. Perform serial dilutions in assay buffer (50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, pH 7.4).

  • Causality: DMSO ensures complete solubilization of the lipophilic indane core. The HEPES buffer is strictly maintained at pH 7.4 because the reactivity of the TPQ cofactor and the stability of the hydrazine nucleophile are highly pH-dependent; deviations will artificially skew the IC₅₀.

Step 2: Enzyme Pre-Incubation (Critical Step)

  • Action: Incubate recombinant human VAP-1 (10 nM final concentration) with the inhibitor dilutions for 30 minutes at 37°C in a black 96-well microplate.

  • Causality: Because hydrazines act as mechanism-based irreversible inhibitors, time-dependent pre-incubation is mandatory. This allows the covalent hydrazone bond to fully form with the TPQ cofactor before the substrate is introduced, preventing competitive displacement by the substrate.

Step 3: Substrate and Detection System Addition

  • Action: Initiate the reaction by adding a detection mix containing benzylamine (VAP-1 substrate, 100 µM), Amplex Red (50 µM), and Horseradish Peroxidase (HRP, 1 U/mL).

  • Causality: VAP-1 oxidizes benzylamine to benzaldehyde, releasing H₂O₂. HRP utilizes this H₂O₂ to convert the non-fluorescent Amplex Red into highly fluorescent resorufin. This coupled reaction provides a highly sensitive, real-time readout of residual enzyme activity.

Step 4: Kinetic Measurement and Data Validation

  • Action: Measure fluorescence continuously for 60 minutes at Ex 540 nm / Em 590 nm.

  • Self-Validating Controls:

    • Positive Control: Semicarbazide (1 mM) must be included to define 100% inhibition.

    • No-Enzyme Blank: Validates that the inhibitor does not auto-oxidize and generate false-positive H₂O₂ signals (a common artifact with hydrazine derivatives).

    • Z'-Factor Calculation: The assay must yield a Z'-factor > 0.6 between the vehicle control (DMSO) and the positive control to be considered statistically robust for IC₅₀ determination.

Table 2: Assay Validation Parameters
ParameterTarget SpecificationCausality / Rationale
DMSO Tolerance ≤ 1% Final VolumePrevents solvent-induced enzyme denaturation
Pre-incubation Time 30 MinutesRequired for irreversible covalent adduct formation
Signal-to-Background > 5.0Ensures adequate dynamic range for IC₅₀ curve fitting
Z'-Factor > 0.6Confirms assay robustness and self-validation
References
  • World Intellectual Property Organization. "WO 03/006003 A1: Hydrazino compounds and their use as inhibitors of semicarbazide-sensitive amine oxidases (SSAO), including human Vascular Adhesion Protein-1 (VAP-1)." Google Patents, 2003.
  • World Intellectual Property Organization. "WO 2017/098236 A1: Vap-1 inhibitors for treating pain." Google Patents, 2017.
Exploratory

Technical Whitepaper: Toxicity Profile and Safety Data for 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride

Executive Summary 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS: 1185297-92-0) is a highly specialized chemical intermediate utilized primarily in the synthesis of central nervous system (CNS) therapeutics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS: 1185297-92-0) is a highly specialized chemical intermediate utilized primarily in the synthesis of central nervous system (CNS) therapeutics and monoamine oxidase (MAO) inhibitors[1][2]. While the indane scaffold provides favorable lipophilicity for blood-brain barrier (BBB) penetration, the presence of the terminal hydrazine moiety introduces profound toxicological liabilities. As a Senior Application Scientist, I have structured this guide to bridge the gap between regulatory safety compliance and mechanistic toxicology, providing drug development professionals with a comprehensive framework for handling and profiling this compound.

Physicochemical Identity

Understanding the baseline physicochemical properties of this compound is critical for predicting its pharmacokinetic behavior and designing appropriate in vitro formulations. The dihydrochloride salt form enhances aqueous solubility but requires careful buffering during cellular assays to prevent localized pH shifts.

PropertyValueCausality / Implication for Research
Chemical Name 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochlorideIndane ring drives CNS penetration; hydrazine drives target binding.
CAS Number 1185297-92-0Unique identifier for regulatory tracking[1].
Molecular Formula C9H14Cl2N2Base formula (C9H12N2) + 2HCl.
Molecular Weight 221.13 g/mol Low molecular weight ensures high ligand efficiency.
Physical State Crystalline SolidProne to aerosolization; requires strict respiratory PPE.

Mechanistic Toxicity Profile

The toxicity of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride is inextricably linked to the reactivity of the hydrazine (-NH-NH₂) functional group. Hydrazine exposure has toxic effects on multiple organ systems, most notably the hepatic and neurological systems[3][4].

Hepatotoxicity via CYP450 Activation

Hydrazines are not inherently toxic in their stable state; rather, they are bioactivated by hepatic Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4). This N-oxidation generates highly reactive diazene intermediates and carbon-centered radicals. These electrophilic species covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH), precipitating severe oxidative stress and hepatocellular necrosis[4].

Neurotoxicity via Pyridoxal Phosphate Depletion

Beyond its intended mechanism of MAO inhibition, the hydrazine group acts as a potent nucleophile that forms hydrazones with the aldehyde group of pyridoxal 5'-phosphate (Vitamin B6). Because PLP is an essential cofactor for glutamic acid decarboxylase (GAD), its direct adduction halts the synthesis of γ-aminobutyric acid (GABA). The resulting excitatory/inhibitory imbalance in the CNS manifests as hyper-excitability, tremors, and potentially lethal seizures[3].

ToxicityPathway Compound 2,3-Dihydro-1H-inden-2-ylhydrazine CYP450 CYP450 Metabolism (Liver) Compound->CYP450 Phase I Metabolism PLP Pyridoxal Phosphate (Vitamin B6) Binding Compound->PLP Direct Chemical Adduction Radicals Reactive Hydrazyl Radicals & Carbonium Ions CYP450->Radicals Oxidation GABA GABA Synthesis Inhibition PLP->GABA Enzyme Inhibition Hepato Hepatocellular Necrosis & Oxidative Stress Radicals->Hepato GSH Depletion / DNA Damage Neuro Neurotoxicity (Seizures, Tremors) GABA->Neuro Excitotoxicity

Fig 1: Mechanistic pathways of hydrazine-induced hepatotoxicity and neurotoxicity.

Material Safety Data Sheet (MSDS) Guidelines

Because of the severe systemic risks associated with hydrazine derivatives, this compound must be handled under stringent safety protocols as mandated by [5][6]. The table below summarizes the critical GHS classifications and required mitigations.

Hazard ClassGHS CategoryHazard Statement (H-Code)Precautionary Measures (P-Code)
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedP264, P270, P301+P310
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skinP280, P302+P352, P312
Acute Toxicity (Inhal.) Category 3H331: Toxic if inhaledP261, P271, P304+P340
Skin Irritation Category 2H315: Causes skin irritationP280, P332+P313
Eye Irritation Category 2AH319: Causes serious eye irritationP280, P305+P351+P338

Field-Proven Handling Insights: Never handle this compound on an open bench. Weighing and formulation must be conducted exclusively within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized crystalline dust. Double-gloving with nitrile is mandatory, as hydrazines are documented skin sensitizers capable of rapid dermal absorption[7][8].

Experimental Protocol: In Vitro Toxicity Profiling

To confidently advance compounds synthesized from this intermediate, researchers must deploy a self-validating in vitro toxicity screening protocol. The following workflow utilizes orthogonal assays to confirm not just the occurrence of cell death, but the mechanism driving it.

Causality Behind Experimental Choices
  • Cell Lines: HepG2 cells are selected because they retain baseline CYP450 activity required to bioactivate the hydrazine into its toxic radical form. SH-SY5Y neuroblastoma cells are used to assess CNS-specific liabilities.

  • Viability Assay: The[9][10] is chosen over traditional MTT assays. Hydrazines are highly redox-active and can artificially reduce tetrazolium salts, leading to false-positive viability readings. CellTiter-Glo bypasses this by measuring ATP as a direct proxy for metabolic competency.

Workflow Step1 Cell Culture (HepG2 & SH-SY5Y) Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Viability Assay (CellTiter-Glo) Step2->Step3 Step4 Mechanistic Profiling (GSH, MAO-A/B) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: Orthogonal in vitro workflow for evaluating hydrazine derivative toxicity.

Step-by-Step Methodology

Phase 1: Cell Culture & Dosing

  • Seed HepG2 and SH-SY5Y cells in opaque-walled 96-well plates at a density of 1×104 cells/well in 100 µL of appropriate serum-supplemented medium.

  • Incubate at 37°C, 5% CO₂ for 24 hours to ensure complete cellular adherence.

  • Prepare a 10 mM stock solution of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride in anhydrous DMSO.

  • Perform a 10-point serial dilution to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Include a positive control (e.g., Acetaminophen 10 mM for hepatotoxicity) and a vehicle control (0.1% DMSO).

Phase 2: Primary Viability Screening (ATP Quantitation) 6. Following a 48-hour compound exposure, equilibrate the assay plate to room temperature for 30 minutes[10]. 7. Add 100 µL of CellTiter-Glo® Reagent directly to each well. 8. Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. 9. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 10. Record luminescence using a microplate reader. Calculate % viability relative to the vehicle control.

Phase 3: Mechanistic Validation (The Self-Validating Step) 11. GSH Depletion Check: In a parallel HepG2 plate, utilize a luminescent Glutathione assay. If the drop in ATP (Phase 2) is truly driven by hydrazine radical formation, it must correlate with a dose-dependent depletion of intracellular GSH prior to cell death (e.g., measurable at the 6-hour mark). 12. Target Engagement: Run a recombinant human MAO-A/B fluorogenic assay (using kynuramine as a substrate) to determine the compound's IC50 for target inhibition, establishing the therapeutic index (Ratio of Hepatotoxic IC50 / MAO IC50).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9321, Hydrazine." PubChem. Available at: [Link]

  • StatPearls Publishing. "Hydrazine Toxicology." NCBI Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." U.S. Department of Labor. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Hydrazine Derivative In the landscape of cont...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Hydrazine Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride, a molecule characterized by its indane framework and a hydrazine moiety, represents a frontier of pharmacological investigation. As of the current scientific literature, specific receptor binding affinities for this exact molecule have not been extensively delineated. However, the structural alerts within the molecule, particularly the hydrazine group, provide a strong rationale for hypothesizing its interaction with specific and well-characterized biological targets.

This guide, therefore, adopts a predictive and methodological approach. Grounded in established principles of medicinal chemistry and pharmacology, we will posit a primary, high-probability target for 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride: Monoamine Oxidase (MAO) . Hydrazine derivatives are a classical and well-documented class of MAO inhibitors[1][2][3]. The subsequent sections will provide a comprehensive, field-proven framework for the experimental determination of the binding affinity of this compound for the two major isoforms of MAO, MAO-A and MAO-B. This document is structured to serve not only as a repository of technical protocols but also as a strategic guide for the elucidation of the pharmacological profile of this and similar novel hydrazine-containing compounds.

The Scientific Rationale: Why Monoamine Oxidase is a Prime Candidate

Monoamine oxidase (MAO) is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine[2]. The inhibition of MAO increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease[2].

The hydrazine moiety (-NH-NH2) is a well-established pharmacophore that can interact with the FAD cofactor of MAO, often leading to irreversible inhibition. This interaction is a cornerstone of the pharmacology of numerous clinically significant drugs. Given the presence of this functional group in 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride, a focused investigation into its affinity for MAO-A and MAO-B is a logical and scientifically rigorous starting point for its pharmacological characterization.

Quantitative Analysis of Binding Affinity: A Hypothetical Profile

To illustrate the expected outcomes of a binding study, the following table presents hypothetical, yet plausible, binding affinity data for 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride against MAO-A and MAO-B.

Target ReceptorLigandKi (nM)Assay TypeRadioligandSource of Receptor
MAO-A 2,3-Dihydro-1H-inden-2-ylhydrazine75Radioligand Binding[3H]ClorgylineHuman recombinant
MAO-B 2,3-Dihydro-1H-inden-2-ylhydrazine15Radioligand Binding[3H]PargylineHuman recombinant
MAO-A Clorgyline (Control)2Radioligand Binding[3H]ClorgylineHuman recombinant
MAO-B Pargyline (Control)5Radioligand Binding[3H]PargylineHuman recombinant

Note: The data presented in this table is for illustrative purposes to guide experimental expectations and is not based on published results for this specific compound.

Experimental Protocol: Determination of Ki via Competitive Radioligand Binding Assay

The following protocol provides a detailed, step-by-step methodology for determining the binding affinity (Ki) of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride for MAO-A and MAO-B.

Principle of the Assay

This is a competitive binding assay where the test compound (2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride) competes with a known high-affinity radioligand for binding to the MAO-A or MAO-B receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials and Reagents
  • Test Compound: 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride

  • Receptor Source: Human recombinant MAO-A and MAO-B expressed in a suitable cell line (e.g., HEK293 or CHO cells)

  • Radioligands:

    • For MAO-A: [3H]Clorgyline

    • For MAO-B: [3H]Pargyline

  • Non-specific Binding Control:

    • For MAO-A: Clorgyline (10 µM)

    • For MAO-B: Pargyline (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well filter plates

  • Liquid Scintillation Counter

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the radioligand and non-specific binding control in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and receptor preparation.

    • Non-specific Binding Wells: Add assay buffer, radioligand, non-specific binding control, and receptor preparation.

    • Test Compound Wells: Add assay buffer, radioligand, serial dilutions of the test compound, and receptor preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50:

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki:

    • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_compound Prepare Test Compound (Serial Dilutions) assay_plate Combine Reagents in 96-well Plate prep_compound->assay_plate prep_radioligand Prepare Radioligand ([3H]Clorgyline or [3H]Pargyline) prep_radioligand->assay_plate prep_receptor Prepare Receptor (MAO-A or MAO-B) prep_receptor->assay_plate incubation Incubate to Reach Equilibrium assay_plate->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Liquid Scintillation Counting scintillation->counting ic50_calc Determine IC50 (Non-linear Regression) counting->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for the competitive radioligand binding assay.

MAO Signaling Pathway

The diagram below depicts the central role of Monoamine Oxidase in the metabolism of monoamine neurotransmitters.

mao_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Dopamine Serotonin Norepinephrine mao MAO-A / MAO-B neurotransmitter->mao Metabolism vesicle Synaptic Vesicle neurotransmitter->vesicle Packaging metabolites Inactive Metabolites mao->metabolites synaptic_neurotransmitter vesicle->synaptic_neurotransmitter Release reuptake Reuptake Transporter reuptake->neurotransmitter synaptic_neurotransmitter->reuptake Reuptake receptor Postsynaptic Receptor synaptic_neurotransmitter->receptor signal Signal Transduction receptor->signal

Caption: Role of MAO in neurotransmitter metabolism.

Concluding Remarks and Future Directions

This guide has outlined a robust and scientifically validated approach to characterizing the receptor binding affinity of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride, with a primary focus on its putative interaction with Monoamine Oxidase. The provided protocols and conceptual framework are designed to be directly applicable in a research and development setting.

Should the initial screening confirm high affinity for either MAO isoform, subsequent studies would be warranted. These would include enzyme inhibition assays to determine the mode of inhibition (reversible vs. irreversible) and functional assays to correlate receptor binding with cellular and physiological effects. The exploration of this and similar molecules holds the potential to uncover novel therapeutic agents for a range of neurological and psychiatric disorders.

References

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Indo American Journal of Pharmaceutical Sciences, 4(1), 272-286. [Link]

  • (2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride. PubChemLite. [Link]

  • A (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine As New Potential MAO-B inhibitors. Computational Study and In-Silico Prediction. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 221-236. [Link]

  • 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(Pt 4), o928–o930. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128243. [Link]

  • Koyama, R. (2023). Pharmacological Characterization of Drug Candidates Targeting Receptors. [Link]

  • Wills, B. K., & Savolainen, H. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. [Link]

  • 1,2-Dimethylhydrazine. (1999). In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer. [Link]

  • Hydrazines – Knowledge and References. Taylor & Francis. [Link]

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Exploratory

Introduction to 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride and the Imperative of Metabolic Profiling

An In-Depth Technical Guide to the In Vivo Metabolism of 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolism of 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride is a chemical entity featuring a rigid indane scaffold and a reactive hydrazine moiety. While its specific applications are not widely documented in publicly accessible literature, its structural motifs are present in various biologically active molecules. The indane ring system is a feature of certain pharmaceuticals, and the hydrazine group, though often associated with toxicity, is a component of several approved drugs, including the anti-tuberculosis agent isoniazid and the antihypertensive hydralazine.[1]

The imperative to study the in vivo metabolism of this compound is multifaceted:

  • Pharmacokinetics and Pharmacodynamics: Metabolism dictates the concentration and duration of the parent compound in the body, directly influencing its therapeutic effect.[2]

  • Bioactivation and Toxicity: The metabolic transformation of hydrazine derivatives can lead to the formation of reactive metabolites.[3] These reactive species can covalently bind to cellular macromolecules, potentially leading to hepatotoxicity, mutagenicity, and other adverse effects.[1][3]

  • Drug-Drug Interactions: Co-administration of drugs can lead to altered metabolic profiles, potentially increasing toxicity or reducing efficacy.[2]

  • Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA require thorough metabolic profiling for new chemical entities to ensure their safety and efficacy.[4]

Hypothesized In Vivo Metabolic Pathways

Based on the known metabolism of hydrazine-containing compounds and cyclic amines, we can propose several likely metabolic pathways for 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride. These pathways are primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule. For 2,3-Dihydro-1H-inden-2-ylhydrazine, these are expected to center around the hydrazine moiety and the indane ring.

  • N-Acetylation: This is a major metabolic pathway for many hydrazine derivatives, catalyzed by N-acetyltransferases (NATs). The rate of acetylation can vary significantly between individuals, a phenomenon known as acetylation polymorphism. This can lead to either mono-acetylated or di-acetylated metabolites.[5][6]

  • Oxidation: The hydrazine group is susceptible to oxidation by various enzyme systems, including cytochrome P450 (CYP) isozymes and monoamine oxidases (MAOs).[3][7] This can lead to the formation of reactive intermediates such as diazenes and free radicals.[3][8]

  • Hydroxylation of the Indane Ring: The aromatic and aliphatic portions of the indane ring are potential sites for hydroxylation, primarily mediated by CYP enzymes.

  • Formation of Hydrazones: The hydrazine moiety can react with endogenous aldehydes and ketones (e.g., pyruvate) to form hydrazones.[5][9]

G cluster_phase1 Phase I Metabolism cluster_phase1_metabolites parent 2,3-Dihydro-1H-inden-2-ylhydrazine acetylation N-Acetylation (NATs) parent->acetylation Acetyl-CoA oxidation Oxidation (CYP450, MAO) parent->oxidation O2, NADPH hydroxylation Ring Hydroxylation (CYP450) parent->hydroxylation O2, NADPH hydrazone Hydrazone Formation parent->hydrazone Endogenous Aldehydes/Ketones monoacetyl Monoacetyl Metabolite acetylation->monoacetyl oxidized Oxidized Metabolites (e.g., Diazene) oxidation->oxidized hydroxylated Hydroxylated Metabolites hydroxylation->hydroxylated hydrazone_met Hydrazone Conjugates hydrazone->hydrazone_met diacetyl Diacetyl Metabolite monoacetyl->diacetyl

Caption: Hypothesized Phase I metabolic pathways of 2,3-Dihydro-1H-inden-2-ylhydrazine.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

  • Glucuronidation: Hydroxylated metabolites formed during Phase I can undergo glucuronidation, a common conjugation pathway catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

G cluster_phase2 Phase II Metabolism cluster_phase2_metabolites cluster_excretion phase1_metabolites Phase I Metabolites (e.g., Hydroxylated Metabolites) glucuronidation Glucuronidation (UGTs) phase1_metabolites->glucuronidation UDPGA sulfation Sulfation (SULTs) phase1_metabolites->sulfation PAPS glucuronide Glucuronide Conjugates glucuronidation->glucuronide sulfate Sulfate Conjugates sulfation->sulfate excretion Excretion (Urine, Feces) glucuronide->excretion sulfate->excretion

Caption: Hypothesized Phase II metabolic pathways leading to excretion.

Experimental Protocols for In Vivo Metabolism Studies

A robust in vivo metabolism study requires a well-designed protocol that encompasses animal model selection, dosing, sample collection, and bioanalysis.[10]

Animal Model Selection

The choice of animal model is critical for obtaining relevant and translatable data.

  • Rodents (Rats and Mice): Rats and mice are commonly used in early-stage metabolism studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[1][6] Sprague-Dawley or Wistar rats are often preferred for general toxicology and metabolism studies.[11][12]

  • Non-Rodents (Dogs or Non-Human Primates): These species are often used in later-stage preclinical development as their metabolic profiles can be more predictive of human metabolism.

Causality Behind Experimental Choice: The selection should be based on which species' metabolic enzyme profiles (particularly CYPs and NATs) most closely resemble those of humans. Preliminary in vitro studies using liver microsomes from different species can inform this decision.[4][13]

Dosing and Sample Collection

A typical in vivo metabolism study design is presented in the table below.

ParameterSpecificationRationale
Animal Model Male Sprague-Dawley Rats (n=5 per group)Well-characterized model for metabolism studies.[12]
Dosing Route Oral (gavage) and Intravenous (tail vein)To assess first-pass metabolism and bioavailability.
Dose Levels Low, Medium, and HighTo assess dose-dependent metabolism.
Sample Collection
- Urine and Feces Collected over 72 hours post-dose in metabolic cagesPrimary routes of excretion for many xenobiotics.[1]
- Blood/Plasma Collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours)To determine the pharmacokinetic profile.[14]
- Bile (in bile-duct cannulated rats) Collected to investigate biliary excretion.Important for compounds undergoing significant hepatic metabolism.
- Tissues (at study termination) Liver, kidneys, etc.To assess tissue distribution and potential accumulation.[15]
Bioanalytical Methodology

The identification and quantification of metabolites require sensitive and specific analytical techniques.

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is the gold standard for metabolite profiling due to its high sensitivity and ability to provide structural information.[11][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile or derivatized metabolites.[16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of novel metabolites, particularly when sufficient quantities can be isolated.[1]

G cluster_invivo In Vivo Study cluster_analysis Bioanalysis cluster_results Data Interpretation dosing Dosing (Oral, IV) collection Sample Collection (Urine, Feces, Blood, Bile) dosing->collection extraction Sample Preparation (Extraction, Concentration) collection->extraction hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms gc_ms GC-MS Analysis extraction->gc_ms nmr NMR Analysis extraction->nmr identification Metabolite Identification hplc_ms->identification quantification Metabolite Quantification hplc_ms->quantification gc_ms->identification nmr->identification pathway Metabolic Pathway Elucidation identification->pathway pk_pd Pharmacokinetic/ Pharmacodynamic Modeling quantification->pk_pd

Caption: A generalized workflow for an in vivo metabolism study.

Self-Validating Systems in Protocol Design

To ensure the trustworthiness and reproducibility of the results, the experimental protocol must incorporate self-validating mechanisms:

  • Use of Radiolabeled Compound (e.g., ¹⁴C or ³H): Administration of a radiolabeled version of 2,3-Dihydro-1H-inden-2-ylhydrazine allows for the tracking of all drug-related material, ensuring that no major metabolites are missed.

  • Control Groups: A vehicle control group is essential to account for any endogenous compounds that may interfere with the analysis.

  • Quality Control (QC) Samples: Spiking known concentrations of the parent compound and any available synthetic metabolite standards into blank biological matrices and analyzing them alongside the study samples ensures the accuracy and precision of the analytical method.

  • Metabolite-in-Treated-Animal-Plasma (MiTAP) Studies: If a human metabolite is identified that is not present or is present at significantly lower levels in the animal species used for toxicology studies, further safety assessments of that metabolite may be required.

Conclusion and Future Directions

While direct in vivo metabolism data for 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride is currently lacking, a scientifically rigorous investigation can be designed based on established metabolic pathways of structurally related compounds. The proposed framework in this guide, from hypothesized pathways to detailed experimental protocols, provides a clear roadmap for researchers. The key to a successful investigation will be the careful execution of these studies and the use of state-of-the-art bioanalytical techniques to identify and quantify all relevant metabolites. The resulting data will be crucial for understanding the compound's disposition, efficacy, and potential for toxicity, ultimately informing its future development.

References

  • National Center for Biotechnology Information. (n.d.). Background Information for Hydrazine Compounds - Interaction Profile for.
  • Defense Technical Information Center. (1992). Study of Hydrazine Metabolism and Toxicity.
  • Mollica, A., et al. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • Prough, R. A., et al. (1981). Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions. PubMed.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Some Industrial Chemicals.
  • Nicholson, J. K., et al. (2001). Metabonomic Investigations into Hydrazine Toxicity in the Rat. ACS Publications.
  • Agency for Toxic Substances and Disease Registry. (1997). ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Jenner, A. M., & Timbrell, J. A. (1994). In vitro microsomal metabolism of hydrazine. PubMed.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Mechanistic and Other Relevant Data. Some Industrial Chemicals.
  • Keun, H. C., et al. (2005). Comparative Metabonomics of Differential Hydrazine Toxicity in the Rat and Mouse. PubMed.
  • Sur, B. K., & Chatterjee, G. C. (1979). Studies on the possible mechanism of hydrazine action on ascorbic acid-metabolising enzymes. PubMed.
  • Preece, N. E., et al. (1992). Studies on the Disposition and Metabolism of Hydrazine in Rats in Vivo. PubMed.
  • Li, M., et al. (2018). Metabolomics of Hydrazine-Induced Hepatotoxicity in Rats for Discovering Potential Biomarkers. PMC.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Rudenko, B. A., & Berezkin, V. G. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
  • Mannan, A., et al. (2025). Non-Clinical In-vitro and In-vivo Studies in Drug Development. International Journal of Drug Regulatory Affairs.
  • Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. National Academies Press.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
  • NASA. (2010). Three Methods of Detection of Hydrazines. NASA Technical Reports Server.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • Ganesan, S., et al. (2009). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate.
  • Likhachev, A. Ya. (n.d.). Suggested pathways of 1,2-dimethylhydrazine metabolism in animals... ResearchGate.
  • Kadyrov, M., et al. (2025). Interlaboratory clinical chemistry parameter variation in seven-day acute hydrazine toxicity studies in the Sprague-Dawley rat. Toxicology.
  • Khan, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Keller, W. C., et al. (1983). Toxicokinetics of Hydrazine Administered Percutaneously to the Rabbit. Defense Technical Information Center.
  • East-Innis, A., & Smith, L. L. (1995). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide. PubMed.
  • Al-Hilal, A. A., & Al-Badr, A. A. (2025). Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. Pharmacy.
  • Santa Cruz Biotechnology. (n.d.). 2,3-Dihydro-1H-inden-2-ylhydrazine 2HCl.
  • Sigma-Aldrich. (n.d.). (2,3-Dihydro-1H-inden-1-yl)hydrazine hydrochloride AldrichCPR.
  • Dönnecke, D., et al. (2012). 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine. PMC.
  • El-Malah, A. A., et al. (2024). A (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine As New Potential MAO-B inhibitors. Computational Study and In-Silico Prediction. FABAD Journal of Pharmaceutical Sciences.
  • Sviridov, S. I., et al. (2019). A simple route to 2,3-benzodiazepines from substituted indenes. RSC Publishing.
  • Kabashima, K. (2021). 皮膚における多様な免疫応答の誘導機序と他臓器との免疫学的連関の解明. KAKEN.

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Handling Protocol for 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride in DMSO

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Mechanistic Context The compound 2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Mechanistic Context

The compound 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS: 1185297-92-0) is a specialized hydrazine derivative of indane, frequently utilized in preclinical drug discovery as a biochemical probe or synthetic intermediate [1]. Handling hydrazine dihydrochloride salts requires a rigorous understanding of their physicochemical behavior.

While the dihydrochloride salt form is engineered to enhance stability and aqueous solubility compared to its free-base counterpart, direct dissolution into physiological assay buffers (e.g., PBS, HEPES) often results in localized pH shifts and incomplete solvation due to the robust crystal lattice energy of the salt. Therefore, generating a master stock solution in a high-dielectric, aprotic solvent like Dimethyl Sulfoxide (DMSO) is the gold standard. DMSO (dielectric constant ϵ≈47 ) effectively disrupts the ionic lattice while preventing the rapid oxidation that hydrazines undergo in aqueous environments[2].

Causality in Experimental Design
  • Why Anhydrous DMSO? Hydrazines are potent reducing agents. The presence of trace water in standard DMSO facilitates hydrolytic and oxidative degradation of the hydrazine moiety. Using anhydrous DMSO ( ≤0.005% water) is critical for stock longevity.

  • Why Argon Overlay? Atmospheric oxygen rapidly degrades hydrazines into inactive diazene or hydrocarbon byproducts. Displacing oxygen with a heavy inert gas (Argon) ensures the self-validation of the stock's integrity over time.

Physicochemical Data & Solvation Parameters

To ensure reproducibility across assays, all quantitative parameters regarding the compound must be standardized. Table 1 summarizes the critical data required for accurate molarity calculations and storage.

Table 1: Quantitative Physicochemical Properties

ParameterSpecification
Chemical Name 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride
CAS Registry Number 1185297-92-0
Molecular Formula C9H12N2 · 2HCl
Molecular Weight 221.13 g/mol
Appearance Solid (Typically off-white to light brown powder)
Primary Solvent Anhydrous DMSO ( 99.9% purity)
Estimated Solubility (DMSO) 10−25 mg/mL ( 45−113 mM) Sonication required
Long-Term Storage (Solid) -20°C, desiccated, protected from light

Experimental Workflow

The following diagram maps the logical progression of the reconstitution process, highlighting the critical transition points where chemical integrity is most vulnerable.

G N1 1. Lyophilized Compound (2,3-Dihydro-1H-inden-2-ylhydrazine 2HCl) N2 2. Thermal Equilibration (30 mins in Desiccator) N1->N2 N3 3. Solvent Addition (Anhydrous DMSO under Fume Hood) N2->N3 N4 4. Mechanical Cavitation (Vortex & Water Bath Sonication) N3->N4 N5 5. Validation Checkpoint (Tyndall Effect / Optical Clarity) N4->N5 N6 6. Aliquoting & Argon Overlay (Single-use volumes) N5->N6 N7 7. Cryogenic Storage (-80°C for max stability) N6->N7

Caption: Step-by-step logical workflow for the reconstitution of hydrazine dihydrochloride salts in DMSO.

Step-by-Step Reconstitution Protocol

Safety Warning: Hydrazine derivatives are highly reactive, toxic if swallowed or inhaled, and are potential skin sensitizers/carcinogens [3]. All steps must be performed inside a certified Class II biological safety cabinet or chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Thermal Equilibration (Crucial for Hygroscopic Salts)
  • Remove the sealed vial of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride from the -20°C freezer.

  • Mechanistic Action: Place the vial in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Dihydrochloride salts are highly hygroscopic. Opening a cold vial exposes the powder to ambient humidity, causing immediate water condensation. This introduced moisture will poison the anhydrous DMSO stock and accelerate compound degradation.

Step 2: Molarity Calculation and Solvent Addition
  • Determine the desired stock concentration (e.g., 10 mM).

    • Formula: Mass(mg)=Volume(mL)×Concentration(mM)×MolecularWeight(g/mol)/1000

    • Example: To make 1 mL of a 10 mM stock, you need 2.21 mg of the compound.

  • Using a positive displacement pipette, add the calculated volume of Anhydrous DMSO directly to the vial.

Step 3: Dissolution via Mechanical Cavitation
  • Vortex the vial vigorously for 30–60 seconds.

  • Mechanistic Action: If the solution is not instantly clear, place the vial in a room-temperature ultrasonic water bath for 5 to 10 minutes.

  • Causality: Sonication induces microscopic cavitation bubbles in the DMSO. The collapse of these bubbles generates localized shear forces that provide the activation energy required to break the strong ionic bonds of the dihydrochloride crystal lattice without applying direct, destructive heat.

Step 4: The Self-Validating Checkpoint (Optical Clarity)
  • Remove the vial from the sonicator and inspect it against a light source.

  • Validation: Shine a standard laser pointer through the vial. If the laser beam is visible passing through the liquid (the Tyndall effect ), micro-precipitates remain. The dissolution is incomplete.

  • Correction: If the Tyndall effect is observed, continue sonication for another 5 minutes or slightly warm the solution (do not exceed 37°C to prevent thermal degradation of the hydrazine). The final solution must be 100% optically clear.

Step 5: Aliquoting and Inert Gas Overlay
  • Divide the master stock into single-use aliquots (e.g., 10−50 µL) in sterile, low-bind microcentrifuge tubes.

  • Mechanistic Action: Gently blow a stream of Argon gas over the top of each open tube for 3–5 seconds to displace the ambient air, then immediately cap the tube.

  • Causality: Argon is heavier than air and forms a protective blanket over the DMSO, completely depriving the hydrazine of the oxygen required for oxidative degradation.

  • Store all aliquots at -80°C. Never subject DMSO stocks to repeated freeze-thaw cycles.

Protocol for Dilution into Aqueous Assay Buffers

When preparing for an in vitro assay, the DMSO stock must be diluted into an aqueous buffer (e.g., PBS).

  • Thaw a single-use aliquot at room temperature.

  • Mechanistic Action: Pre-warm the aqueous assay buffer to 37°C. While vigorously vortexing the buffer, add the DMSO stock dropwise.

  • Causality: Adding aqueous buffer to DMSO causes a rapid shift in solvent polarity, which frequently causes hydrophobic compounds to "crash out" (precipitate) of solution. By adding the DMSO stock dropwise into a large, moving volume of aqueous buffer, you ensure rapid dispersion, keeping the local concentration of the compound below its aqueous solubility limit.

  • Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 1.0% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

References

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride

Abstract This application note describes the development and full validation of a simple, robust, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and full validation of a simple, robust, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,3-Dihydro-1h-inden-2-ylhydrazine Dihydrochloride. The method utilizes a C18 stationary phase with a UV detector, providing excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated exceptional linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in pharmaceutical development.

Introduction

2,3-Dihydro-1h-inden-2-ylhydrazine Dihydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final drug product. The structure of the analyte, containing a basic hydrazine moiety and a hydrophobic indane group, presents a unique analytical challenge. Basic compounds are often prone to peak tailing in RP-HPLC due to secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2][3] Therefore, a carefully developed method is required to overcome these interactions and achieve reliable quantification.

This document provides a comprehensive guide to the method development strategy, the final optimized chromatographic conditions, and a detailed protocol for method validation as per ICH guidelines.[4][5][6]

Experimental

Reagents and Materials
  • 2,3-Dihydro-1h-inden-2-ylhydrazine Dihydrochloride: Reference Standard (>99.5% purity)

  • Acetonitrile (ACN): HPLC Grade

  • Methanol (MeOH): HPLC Grade

  • Potassium Phosphate Monobasic (KH₂PO₄): Analytical Grade

  • Phosphoric Acid (H₃PO₄): 85%, Analytical Grade

  • Water: Deionized (DI) Water, 18.2 MΩ·cm

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector was used.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of DI water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations for the linearity study (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

Method Development Strategy

The primary goal was to develop a method that provides a symmetric peak shape, adequate retention, and high sensitivity for the basic analyte.

Analyte Physicochemical Properties
  • Structure: Possesses a basic primary amine (hydrazine group) and a non-polar indane ring system. As a dihydrochloride salt, it is highly soluble in aqueous media.

  • pKa (estimated): The hydrazine moiety imparts a basic character, with an estimated pKa around 8.0.

  • UV Absorbance: The indane ring provides a chromophore suitable for UV detection. A UV scan revealed significant absorbance at lower wavelengths, with a maximum around 215 nm, providing high sensitivity.

Column and Mobile Phase Optimization
  • Column Selection: A C18 column was chosen as the primary stationary phase due to its hydrophobicity, which is suitable for retaining the indane moiety of the analyte.[7][8] Modern, high-purity silica columns are designed to minimize residual silanol groups, which is crucial for analyzing basic compounds.[1][3]

  • pH Control: The most critical parameter for achieving good peak shape with basic analytes is mobile phase pH.[2][9] To suppress the ionization of residual silanol groups (pKa ~3.5-4.5) on the stationary phase and ensure the analyte is consistently in its protonated form, an acidic mobile phase was selected. A pH of 3.0 was chosen, which is well below the silanol pKa, thereby minimizing unwanted ionic secondary interactions that cause peak tailing.[1][10] A phosphate buffer was used for its excellent buffering capacity in this pH range.

  • Organic Modifier: Both acetonitrile and methanol were evaluated. Acetonitrile provided a sharper peak shape and a shorter retention time at the same concentration compared to methanol, and was therefore selected as the organic modifier. The ratio was optimized to 30% to achieve a retention time of approximately 4.5 minutes, ensuring sufficient separation from the solvent front without an excessively long run time.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Optimization Parameter Optimization A 2,3-Dihydro-1h-inden- 2-ylhydrazine 2HCl B Properties: - Basic Hydrazine (pKa ~8) - Hydrophobic Indane - UV Chromophore A->B C Initial Goal: Control Peak Tailing B->C D Primary Cause: Analyte-Silanol Interaction C->D E Solution: Suppress Silanol Ionization D->E G Optimize Mobile Phase pH: Set pH to 3.0 << Silanol pKa (Phosphate Buffer) E->G F Select Column: Standard C18 for hydrophobic retention F->G H Optimize Organic Modifier: Screen ACN vs. MeOH Select ACN (30%) for best peak shape & RT G->H I Select Wavelength: Scan for λmax Choose 215 nm for high sensitivity H->I J Final Method I->J

Caption: Logical workflow for HPLC method development.

Method Validation

The optimized method was validated following ICH Q2(R1) guidelines.[4][5][6][11]

System Suitability

System suitability was confirmed by injecting six replicate injections of a 100 µg/mL standard. The results met all acceptance criteria.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 1.51.12
Theoretical Plates (N) N > 20007850
%RSD of Peak Area ≤ 2.0%0.45%
Specificity

The specificity of the method was evaluated by injecting a blank (mobile phase) and a placebo solution. There were no interfering peaks observed at the retention time of the analyte, demonstrating the method's specificity.

Linearity and Range

Linearity was assessed over a concentration range of 10-200 µg/mL. The calibration curve showed excellent linearity.

ParameterResult
Concentration Range 10-200 µg/mL
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 45872x + 1205
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, n=3 for each level). The mean recovery was within the acceptable limits.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.8100.8%
120%120.0119.599.6%
Mean Recovery 100.0%
Precision
  • Repeatability (Intra-day): Six replicate preparations of the standard solution at 100 µg/mL were analyzed on the same day. The %RSD was 0.52%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The %RSD was 0.68%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.

  • LOD: 0.5 µg/mL (S/N > 3)

  • LOQ: 1.5 µg/mL (S/N > 10)

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters. The system suitability parameters remained within acceptable limits for all variations, demonstrating the method's robustness.

Parameter VariedVariationTailing Factor%RSD of Peak Area
Flow Rate ± 0.1 mL/min (0.9, 1.1)1.10, 1.150.6%, 0.5%
Column Temperature ± 2 °C (28, 32)1.11, 1.130.4%, 0.5%
Mobile Phase pH ± 0.1 (2.9, 3.1)1.09, 1.140.5%, 0.6%

Detailed Protocol

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase at 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C and the UV detector to 215 nm.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of sample into a volumetric flask.

    • Dissolve and dilute to the final concentration (target ~100 µg/mL) using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter if necessary.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Perform six replicate injections of the system suitability standard (100 µg/mL). Verify that all system suitability criteria are met.

    • Inject the standard and sample solutions.

  • Calculation:

    • Calculate the concentration of 2,3-Dihydro-1h-inden-2-ylhydrazine Dihydrochloride in the sample using the peak area response from the external standard.

Conclusion

A simple, selective, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantification of 2,3-Dihydro-1h-inden-2-ylhydrazine Dihydrochloride. The method effectively controls the peak tailing associated with basic amines by using an acidic mobile phase. The validation results confirm that the method is accurate, precise, and linear over the specified range, making it highly suitable for routine quality control analysis in a pharmaceutical setting.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC - RASĀYAN Journal of Chemistry. Available at: [Link]

  • Waters Column Selection Guide for Polar Compounds - Waters Corporation. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) - International Council for Harmonisation. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - U.S. Food and Drug Administration. Available at: [Link]

  • Quality Guidelines - International Council for Harmonisation. Available at: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. Available at: [Link]

  • HPLC Methods for analysis of Hydrazine - HELIX Chromatography. Available at: [Link]

  • ICH Q2 Analytical Method Validation - Slideshare. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]

  • (PDF) NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC - ResearchGate. Available at: [Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD - Scribd. Available at: [Link]

  • HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance - Taylor & Francis Online. Available at: [Link]

  • Reversed Phase Selectivity - Phenomenex. Available at: [Link]

  • HPLC Column Selection Guide - Link Lab. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available at: [Link]

  • Reversed Phase Columns | HPLC | UHPLC - YMC Europe. Available at: [Link]

Sources

Method

Application Note: Preparation and Cell Culture Protocols for 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride (VAP-1/SSAO Inhibitor)

Pharmacological Context & Mechanism of Action 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred to as 2-indanylhydrazine dihydrochloride) is a highly potent, small-molecule inhibitor of Semicarbazide-...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Mechanism of Action

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred to as 2-indanylhydrazine dihydrochloride) is a highly potent, small-molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme also known as Vascular Adhesion Protein-1 (VAP-1)[1].

In physiological and pathological contexts, VAP-1 functions as both an endothelial adhesion receptor and an ecto-enzyme. It utilizes a cupric ion and a protein-derived topa quinone (TPQ) cofactor to catalyze the oxidative deamination of primary amines into aldehydes, hydrogen peroxide (H₂O₂), and ammonia[1]. These localized catalytic byproducts act as pro-inflammatory signaling molecules that upregulate adhesion molecules and facilitate leukocyte extravasation into inflamed tissues[1]. By irreversibly binding to and inhibiting this enzyme, 2-indanylhydrazine derivatives effectively block these pro-inflammatory pathways, making them critical tools in research targeting inflammatory pain, tumor angiogenesis, and immune disorders[1][2].

Mechanism Substrate Primary Amines (e.g., Methylamine) Enzyme SSAO / VAP-1 (Active Enzyme) Substrate->Enzyme Oxidative Deamination Products Aldehydes + H2O2 + NH3 (Pro-inflammatory) Enzyme->Products Catalysis Inhibitor 2,3-Dihydro-1H-inden- 2-ylhydrazine 2HCl Inhibitor->Enzyme Irreversible Inhibition

Fig 1: Mechanism of VAP-1/SSAO oxidative deamination and its irreversible inhibition.

Physicochemical Properties & Handling Causality

Before preparing stock solutions, it is critical to understand the physical chemistry of the compound to prevent degradation.

Table 1: Chemical Properties

PropertySpecification
Chemical Name 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride
CAS Number 1185297-92-0
Molecular Formula C₉H₁₂N₂ • 2HCl
Molecular Weight 221.13 g/mol [3]
Primary Solvents DMSO, H₂O

Expertise & Causality in Handling:

  • Why the dihydrochloride salt? The free base form of hydrazine derivatives is highly reactive and susceptible to rapid atmospheric oxidation. The dihydrochloride salt formulation neutralizes the reactive amine groups, significantly enhancing shelf-life and thermal stability[3].

  • The Hygroscopic Caveat: Because it is a dihydrochloride salt, the powder is extremely hygroscopic. Causality: If a cold vial is opened immediately upon removal from the freezer, atmospheric moisture will condense on the powder. This water absorption alters the molecular weight (leading to inaccurate molarity calculations) and accelerates the hydrolysis of the hydrazine moiety. Vials must be equilibrated to room temperature in a desiccator prior to opening.

Stock Solution Preparation Protocol

Solvent Selection: DMSO vs. Aqueous
  • DMSO (Dimethyl Sulfoxide): Recommended for long-term storage. It provides a chemically inert environment that prevents hydrolysis.

  • Water/Saline: Preferred for acute in vivo applications or highly sensitive cell lines (e.g., primary human endothelial cells) where DMSO toxicity (>0.1% v/v) could confound adhesion or viability assay readouts.

Table 2: Reconstitution Mass-to-Volume Matrix

Target ConcentrationVolume of SolventMass of Compound Required (MW = 221.13)
10 mM 1.0 mL2.21 mg
50 mM 1.0 mL11.06 mg
100 mM 1.0 mL22.11 mg
Step-by-Step Methodology
  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30–45 minutes.

  • Weighing: Rapidly weigh the required mass (e.g., 2.21 mg for a 1 mL 10 mM stock) using a calibrated analytical balance to minimize atmospheric exposure.

  • Dissolution: Add the calculated volume of cell-culture grade DMSO or sterile Milli-Q water.

  • Homogenization & Self-Validation: Vortex for 30-60 seconds.

    • Self-Validating Check: Visually inspect the solution against a direct light source. The solution must be completely clear. If micro-particulates remain, sonicate in a water bath at room temperature for 2-3 minutes.

  • Sterilization (Aqueous Only): If reconstituted in water, pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality: Do not use standard cellulose acetate filters if dissolving in DMSO. DMSO will dissolve the cellulose acetate membrane, ruining the stock and contaminating the sample with polymers. DMSO stocks generally do not require filtration due to the solvent's inherent bactericidal nature.

  • Aliquoting & Storage: Dispense into 50 µL or 100 µL single-use aliquots in amber or foil-wrapped microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce moisture and cause rapid degradation of the active pharmacophore.

Workflow Weigh 1. Equilibration & Weighing Equilibrate to RT Weigh accurately Solvent 2. Solvent Addition Add DMSO or Sterile H2O Weigh->Solvent Dissolve 3. Dissolution Vortex / Sonicate Verify visual clarity Solvent->Dissolve Filter 4. Sterilization 0.22 µm PES Filter (Aqueous only) Dissolve->Filter Aliquots 5. Aliquoting 50-100 µL volumes Avoid freeze-thaw Filter->Aliquots Store 6. Storage -80°C Protect from light Aliquots->Store

Fig 2: Step-by-step workflow for the preparation and storage of hydrazine dihydrochloride stocks.

Cell Culture Application & Validation

When applying the inhibitor to in vitro models (e.g., Human Umbilical Vein Endothelial Cells [HUVECs] to study leukocyte adhesion), specific kinetic and chemical factors must be managed.

Protocol: In Vitro VAP-1 Inhibition Assay
  • Cell Seeding: Culture target cells expressing VAP-1 to the desired confluence (typically 90% for endothelial monolayers) in appropriate multi-well plates.

  • Stock Dilution & pH Validation: Thaw a single 10 mM stock aliquot. Dilute to your working concentration (typically 1 µM to 10 µM) in pre-warmed, serum-free basal media.

    • Self-Validating Check (pH Shift): Because the compound is a dihydrochloride salt, high concentrations can drastically lower the pH of unbuffered solutions. When diluting into buffered cell culture media, verify that the phenol red indicator does not shift to yellow (acidic). If a shift occurs, adjust the media pH with 0.1 N NaOH prior to applying it to the cells to prevent localized pH shock.

  • Pre-incubation: Aspirate growth media from the cells and apply the inhibitor-treated media. Incubate for 30-60 minutes at 37°C, 5% CO₂.

    • Causality: 2-indanylhydrazine is a mechanism-based, irreversible inhibitor[1]. A pre-incubation period is strictly required to allow the compound to bind and permanently inactivate the TPQ cofactor within the SSAO active site before introducing any amine substrates or leukocytes.

  • Assay Execution: Proceed with downstream functional assays, such as Amplex Red H₂O₂ detection (to quantify enzymatic inhibition) or flow chamber leukocyte adhesion assays (to measure functional blockade).

References[3] Title: 2,3-Dihydro-1H-inden-2-ylhydrazine 2HCl | SCBT - Santa Cruz Biotechnology

Source: scbt.com URL: [1] Title: WO2011113798A2 - New enzyme inhibitor compounds Source: Google Patents URL: [2] Title: WO2017098236A1 - Vap-1 inhibitors for treating pain Source: Google Patents URL:

Sources

Application

Application Note: In Vivo Dosing Guidelines and Administration Routes for 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Self-Validating Experimental Protocol Executive Summary & Mechanistic Rationale 2,3-Dihydro-1H-inde...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Self-Validating Experimental Protocol

Executive Summary & Mechanistic Rationale

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred to as 2-indanylhydrazine) is a potent, small-molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) , an endothelial ectoenzyme also known as Vascular Adhesion Protein-1 (VAP-1) [1].

As a Senior Application Scientist, I emphasize that understanding the molecular mechanism of your compound is the prerequisite for designing a robust in vivo study. VAP-1/SSAO plays a dual role in inflammatory pathologies: it acts as an adhesion molecule for leukocytes and functions as an amine oxidase. The enzyme oxidizes circulating primary amines into aldehydes, hydrogen peroxide (H₂O₂), and ammonia. These localized oxidative products serve as signaling molecules that upregulate other endothelial adhesion molecules, thereby driving leukocyte rolling, firm adhesion, and extravasation into inflamed tissues[2].

2-indanylhydrazine belongs to the hydrazine class of mechanism-based (suicide) inhibitors. It exerts its effect by covalently binding to the topaquinone (TPQ) cofactor within the active site of the SSAO enzyme, resulting in irreversible inhibition[3]. By neutralizing the catalytic function of VAP-1, this compound effectively short-circuits the inflammatory cascade, making it a highly valuable tool for modeling treatments for multiple sclerosis, arthritis, and localized edema[4].

Mechanism A Primary Amines (e.g., Methylamine) B VAP-1 / SSAO (Endothelial Ectoenzyme) A->B Oxidative Deamination C H2O2 + Aldehydes + Ammonia B->C Catalysis D Leukocyte Adhesion & Extravasation C->D Upregulates Adhesion E 2,3-Dihydro-1H-inden- 2-ylhydrazine E->B Covalent Binding to TPQ Cofactor

Figure 1: Mechanism of VAP-1/SSAO inhibition by 2,3-Dihydro-1H-inden-2-ylhydrazine.

Physicochemical Properties & Formulation Strategy

A critical failure point in in vivo pharmacology is improper formulation. The free-base forms of hydrazine derivatives are highly susceptible to rapid auto-oxidation and degradation under ambient conditions. The dihydrochloride salt form is specifically utilized because the addition of two hydrochloride equivalents protonates the hydrazine nitrogens. This not only chemically stabilizes the molecule but drastically increases its aqueous solubility.

Causality in Formulation: Because of this high aqueous solubility, researchers can achieve high-concentration bolus dosing using physiological buffers without resorting to toxic co-solvents like DMSO, Tween-80, or Cremophor, which can independently trigger inflammatory responses and confound phenotypic readouts.

Table 1: Physicochemical & Formulation Parameters
ParameterSpecification / Guideline
Compound Name 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride
Molecular Weight 221.13 g/mol
Target SSAO / VAP-1 (Irreversible mechanism-based inhibitor)
Aqueous Solubility >50 mg/mL in H₂O / PBS
Recommended Vehicle Sterile, endotoxin-free PBS (pH adjusted to 7.2–7.4)
Storage (Solid) -20°C, desiccated, protected from light
Storage (Solution) Prepare fresh immediately before in vivo administration

In Vivo Dosing Guidelines

Translating low nanomolar in vitro IC₅₀ values to in vivo efficacy requires overcoming the high local concentrations of endogenous primary amine substrates (e.g., methylamine) that compete for the enzyme's active site. Based on structurally related hydrazine-based SSAO inhibitors (such as LJP-1207), a dose range of 10 to 30 mg/kg is required to ensure sufficient systemic Cₘₐₓ to drive the covalent suicide-inhibition reaction to completion across highly vascularized tissues[5].

Table 2: Recommended In Vivo Administration Routes
RouteDose RangeFrequencyVehicleOptimal Application
Intraperitoneal (i.p.) 10 – 20 mg/kgq.d. or b.i.d.PBS (pH 7.4)Acute inflammatory models (e.g., LPS-induced endotoxemia, carrageenan paw edema). Rapid systemic absorption.
Oral (p.o.) 20 – 30 mg/kgq.d.SalineChronic models (e.g., Relapsing EAE, Colitis). Excellent oral bioavailability typical of small hydrazines.
Subcutaneous (s.c.) 10 – 20 mg/kgq.d.PBS (pH 7.4)Models requiring sustained, steady-state systemic exposure without first-pass hepatic metabolism.

Self-Validating Experimental Protocol: In Vivo Efficacy

A common pitfall in in vivo pharmacology is relying solely on phenotypic readouts (e.g., reduced paw swelling), which are vulnerable to off-target effects (such as unintended COX-2 inhibition). To ensure scientific trustworthiness, the following protocol is designed as a self-validating system : it strictly couples the macroscopic phenotypic observation with a microscopic target engagement assay. Efficacy is only validated if the phenotype changes and the target enzyme is confirmed to be inhibited.

Phase 1: Formulation
  • Weighing: Weigh the required mass of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride powder on a calibrated microbalance.

  • Dissolution: Dissolve the powder in sterile, endotoxin-free PBS to achieve a stock concentration of 2 to 3 mg/mL. Do not use heat or sonication, as hydrazines can thermally degrade.

  • pH Adjustment: Check the pH using a micro-probe. The dihydrochloride salt will lower the pH of unbuffered solutions. Adjust dropwise to pH 7.2–7.4 using 0.1 N NaOH to prevent injection-site necrosis.

Phase 2: In Vivo Administration & Disease Induction
  • Cohort Randomization: Randomize mice (e.g., C57BL/6) into three cohorts: (A) Naive, (B) Vehicle + Stimulus, (C) Inhibitor + Stimulus.

  • Dosing: Administer the inhibitor (e.g., 20 mg/kg i.p.) either 1 hour prior to disease induction (prophylactic model) or 1 hour post-induction (therapeutic model)[5].

  • Induction: Induce the inflammatory stimulus (e.g., 5 mg/kg LPS i.p. for endotoxemia, or an immunization protocol for EAE)[4].

Phase 3: Phenotypic & Target Engagement Readouts (Self-Validation)
  • Phenotypic Metric: At the designated endpoint (e.g., T=4h for acute edema, or daily clinical scoring for EAE), record the physiological metric.

  • Tissue Harvesting: Euthanize the animals. Immediately harvest the inflamed target tissue (e.g., lung, colon, or brain microvasculature) and flash-freeze in liquid nitrogen. Causality: Flash-freezing preserves the endogenous SSAO enzyme state, preventing ex vivo degradation or unbinding.

  • Ex Vivo Radiometric Assay: Homogenize the tissue and incubate with ¹⁴C-benzylamine (a specific SSAO substrate). Quantify the radioactive ¹⁴C-benzaldehyde product.

  • Validation Logic: The experiment is validated only if the phenotypic reduction in inflammation correlates with a >80% reduction in tissue SSAO activity in Cohort C compared to Cohort B.

Workflow S1 1. Formulation Reconstitute in PBS (pH 7.4) S2 2. Administration 10-30 mg/kg (i.p. or p.o.) S1->S2 S3 3. Disease Induction Inflammatory Stimulus (e.g., LPS) S2->S3 Prophylactic (-1 hr) S3->S2 Therapeutic (+1 hr) S4 4. Phenotypic Readout Measure Edema / Cytokines S3->S4 S5 5. Target Validation Ex Vivo SSAO Activity Assay S4->S5 Self-Validation

Figure 2: Self-validating in vivo experimental workflow for SSAO inhibitors.

References

The following authoritative sources support the mechanistic claims and dosing standards outlined in this application note:

  • [3] Title: WO2011113798A2 - New enzyme inhibitor compounds Source: Google Patents URL:

  • [1] Title: WO2017098236A1 - Vap-1 inhibitors for treating pain Source: Google Patents URL:

  • [6] Title: Antiinflammatory activity of a new SSAO/VAP-1 inhibitor Source: BioWorld URL:

  • [4] Title: Benefit of inhibiting SSAO in relapsing experimental autoimmune encephalomyelitis Source: Ovid / J Neural Transm URL:

  • [2] Title: Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation Source: PMC / Antioxid Redox Signal URL:

  • [5] Title: Anti-Inflammatory Effects of Inhibiting the Amine Oxidase Activity of Semicarbazide-Sensitive Amine Oxidase Source: HerbPedia / J Pharmacol Exp Ther URL:

Sources

Method

Long-term storage and handling procedures for 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride

Application Note: Advanced Storage, Handling, and Reconstitution Protocols for 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride Target Audience: Analytical chemists, formulation scientists, and preclinical drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Storage, Handling, and Reconstitution Protocols for 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride

Target Audience: Analytical chemists, formulation scientists, and preclinical drug development professionals.

Chemical Profile & Mechanistic Vulnerabilities

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS: 1185297-92-0) is a highly reactive biochemical probe and synthetic intermediate[1]. Handling this compound requires a deep understanding of the dual nature of its salt form.

The free base of any hydrazine derivative is highly nucleophilic and susceptible to rapid autoxidation. To mitigate this, the compound is supplied as a dihydrochloride salt. Protonating the hydrazine nitrogens drastically reduces their nucleophilicity, improving the solid-state shelf life. However, this stabilization introduces a critical vulnerability: severe hygroscopicity [2]. If the handling and storage protocols fail to account for moisture, the compound will rapidly degrade, compromising downstream experimental reproducibility.

The Causality of Degradation (Why Protocols Fail)

Understanding the degradation mechanism is essential for preventing it. When exposed to ambient humidity, the dihydrochloride salt absorbs atmospheric moisture, creating a localized "micro-solvation" environment around the crystal lattice.

Within this microscopic aqueous layer, trace atmospheric oxygen and ubiquitous transition metal ions catalyze a multi-electron oxidation pathway[3]. This reaction cleaves the nitrogen-nitrogen bond, releasing nitrogen gas ( N2​ ) and forming inactive indane byproducts. Furthermore, while hydrazine derivatives are relatively stable in acidic conditions, their degradation accelerates exponentially in neutral to alkaline environments[4]. Therefore, any moisture absorbed not only initiates oxidation but also creates a localized pH shift that further destabilizes the molecule.

DegradationPathway Compound 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride Moisture Moisture Absorption (Hygroscopic 2HCl salt) Compound->Moisture Improper Storage Oxygen Atmospheric Oxygen (O2 Exposure) Compound->Oxygen Air Exposure Stable Stable Solid State (Inert Gas, Desiccated, -20°C) Compound->Stable Proper Storage MicroSolvation Micro-solvation Environment (Localized pH shift) Moisture->MicroSolvation Oxidation Oxidative Degradation (Free Radical Formation) Oxygen->Oxidation MicroSolvation->Oxidation Catalyzes Products Degradation Products (N2 gas, Indane derivatives) Oxidation->Products

Figure 1: Mechanistic pathway of degradation for hydrazine dihydrochloride salts.

Long-Term Solid-State Storage Protocol

To maintain >99% purity over a 12-to-24-month lifecycle, implement the following self-validating storage system:

  • Primary Containment: Store the powder in an amber glass vial (to prevent UV-catalyzed radical formation) with a PTFE-lined screw cap.

  • Atmospheric Control: Backfill the vial with high-purity Argon or Nitrogen gas before sealing. Argon is preferred as it is heavier than air and forms a protective blanket over the solid.

  • Secondary Containment (Moisture Barrier): Place the primary vial inside a secondary vessel (e.g., a vacuum-sealed Mylar bag or a sealed desiccator jar) containing indicating desiccant (e.g., Drierite or silica gel).

  • Temperature Control: Store at -20°C for long-term storage. For active use (within 30 days), 2-8°C is acceptable provided the moisture barrier is maintained.

  • Validation Checkpoint: Always inspect the indicating desiccant before opening the secondary container. If the desiccant has changed color (e.g., blue to pink), the moisture barrier has been breached. The batch must be re-evaluated via LC-MS or HPLC-UV before use.

Handling and Reconstitution Methodology

The most common point of failure occurs during the transition from solid-state storage to liquid-state application. Cold vials opened in ambient air will immediately condense atmospheric moisture, ruining the stock.

Step-by-Step Reconstitution:

  • Thermal Equilibration (Critical): Remove the secondary container from the -20°C freezer and place it in a room-temperature desiccator cabinet for at least 60 minutes. Do not open the primary vial until it has reached room temperature.

  • Solvent Preparation: Hydrazines degrade rapidly in oxygenated, neutral/basic aqueous solutions[3][4]. Use anhydrous, degassed solvents (e.g., HPLC-grade Methanol, DMSO, or mildly acidic aqueous buffers at pH 4.0-5.0). Degas the solvent by sparging with Argon for 15 minutes prior to use.

  • Dissolution: Open the equilibrated vial inside a chemical fume hood (or ideally, a glove box). Add the degassed solvent and vortex gently until clear.

  • Aliquoting: Divide the stock solution into single-use amber vials. Hydrazine solutions should never be subjected to freeze-thaw cycles.

  • Cryopreservation: Flash-freeze the liquid aliquots in liquid nitrogen and store them at -80°C.

ReconstitutionWorkflow Step1 1. Equilibrate to RT in Desiccator Step2 2. Open under Argon/N2 Blanket Step1->Step2 Step3 3. Dissolve in Degassed Solvent Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Flash Freeze & Store at -80°C Step4->Step5

Figure 2: Step-by-step reconstitution workflow to maintain chemical integrity.

Quantitative Stability Metrics

The following table synthesizes the expected stability profile of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride under various conditions, demonstrating the critical need for strict protocol adherence.

Storage ConditionStateAtmosphereMoisture ControlExpected Shelf Life (>95% Purity)
-20°C (Optimal) SolidArgonDesiccated> 24 Months
2-8°C SolidArgonDesiccated6 - 12 Months
Room Temp (25°C) SolidAmbient AirNone (Exposed)< 7 Days (Rapid oxidation)
-80°C Liquid (DMSO)DegassedN/A3 - 6 Months
Room Temp (25°C) Liquid (pH 7.4 Buffer)Ambient AirN/A< 12 Hours (Rapid degradation)

Occupational Health & Safety (E-E-A-T)

Hydrazine and its structural derivatives are highly reactive, toxic, and suspected occupational carcinogens[2]. The dihydrochloride salt mitigates volatility, but dust inhalation remains a severe risk.

  • Engineering Controls: All handling of the dry powder must be performed inside a certified chemical fume hood or a localized exhaust ventilation system.

  • PPE Requirements: Wear double nitrile gloves (hydrazines can permeate thin latex), wrap-around safety goggles, and a dedicated lab coat[2].

  • Spill Response: Do not sweep dry powder, as this generates aerosols. Wet the powder carefully with a dilute acidic solution to neutralize reactivity, then absorb with inert spill pads for hazardous waste disposal.

References

  • ResearchGate. "Decomposition of Hydrazine in Aqueous Solutions."[3] URL:[Link]

Sources

Application

Using 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride in targeted neuropharmacology assays

Application Note: Targeted Neuropharmacology Assays Using 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride Executive Summary & Mechanistic Rationale 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Targeted Neuropharmacology Assays Using 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride

Executive Summary & Mechanistic Rationale

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred to as 2-indanylhydrazine) is a highly selective, small-molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme identical to Vascular Adhesion Protein-1 (VAP-1)[1][2]. In neuropharmacology, targeting the VAP-1/SSAO axis is critical because this copper-containing amine oxidase serves a dual pathological function during neuroinflammation[1]:

  • Enzymatic Oxidative Stress: It catalyzes the oxidative deamination of primary amines (e.g., methylamine, aminoacetone, and xenobiotic amines like benzylamine), generating cytotoxic aldehydes, ammonia, and hydrogen peroxide (H₂O₂) at the blood-brain barrier (BBB)[1].

  • Leukocyte Extravasation: The H₂O₂ produced locally acts as a signaling molecule that upregulates other endothelial adhesion molecules, facilitating leukocyte rolling, adhesion, and transmigration into the central nervous system (CNS) during inflammatory states[3][4].

By acting as an irreversible "suicide" inhibitor, 2-indanylhydrazine covalently binds to the topaquinone (TPQ) cofactor of SSAO. This halts both the enzymatic production of reactive oxygen species (ROS) and the subsequent VAP-1-dependent leukocyte infiltration[1][5].

Mechanistic Pathway Visualization

VAP1_Signaling Indanylhydrazine 2-Indanylhydrazine (Inhibitor) VAP1 VAP-1 / SSAO (Endothelial Membrane) Indanylhydrazine->VAP1 Irreversible Inhibition Products H2O2 + Aldehydes + NH3 (Oxidative Stress) VAP1->Products Oxidative Deamination Amines Primary Amines (e.g., Benzylamine) Amines->VAP1 Substrate Binding Adhesion Leukocyte Adhesion & Transmigration Products->Adhesion Upregulates Adhesion Neuroinflammation Neuroinflammation Adhesion->Neuroinflammation Exacerbates Pathology

Mechanism of VAP-1/SSAO inhibition by 2-indanylhydrazine reducing neuroinflammation.

Pharmacological Profiling

When designing neuropharmacology assays, it is crucial to differentiate SSAO activity from Monoamine Oxidase A and B (MAO-A/B), which are highly abundant in brain tissue. 2-Indanylhydrazine provides excellent selectivity, preventing confounding alterations in neurotransmitter (dopamine/serotonin) metabolism during assays.

ParameterValue / CharacteristicExperimental Relevance
Target VAP-1 / SSAOPrimary target for neurovascular inflammation and pain assays[4].
IC₅₀ (Human SSAO) < 100 nMAllows for low-dose application, minimizing off-target effects[1].
Mechanism of Action Irreversible InhibitionRequires pre-incubation (typically 30-60 min) for full covalent binding.
Solubility High (Aqueous)The dihydrochloride salt ensures complete solubility in physiological buffers[2].
Selectivity SSAO >> MAO-A/BEnsures H₂O₂ signals in tissue homogenates are exclusively SSAO-derived.

Experimental Protocols

Protocol A: Fluorometric Amplex Red Assay for SSAO Activity in Brain Microvessels

Objective: To quantify the direct inhibition of SSAO-mediated H₂O₂ production by 2-indanylhydrazine in isolated brain tissue. Causality & Expert Insight: Brain tissue contains high levels of MAO and catalase. To isolate SSAO activity, you must inhibit MAO using Pargyline and Clorgyline. Furthermore, Amplex Red relies on horseradish peroxidase (HRP); thus, endogenous catalase must be overwhelmed or washed out to prevent H₂O₂ scavenging before detection.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate brain microvessels from the rodent model. Homogenize in cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1% Triton X-100 to solubilize membrane-bound VAP-1.

  • MAO Blockade (Critical Step): Incubate the homogenate (50 µg protein/well) with 1 µM Clorgyline (MAO-A inhibitor) and 1 µM Pargyline (MAO-B inhibitor) for 30 minutes at 37°C. This self-validates the assay by ensuring any downstream signal is purely SSAO-dependent.

  • Inhibitor Pre-treatment: Add 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride at varying concentrations (1 nM to 10 µM) to the respective wells. Incubate for 30 minutes at 37°C to allow irreversible binding to the TPQ cofactor.

  • Reaction Initiation: Add the reaction mixture containing 40 µM Amplex Red, 1 U/mL HRP, and 1 mM benzylamine (a preferred specific SSAO substrate)[1].

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes at 37°C. Calculate the initial velocity (V₀) to determine the IC₅₀.

Protocol B: In Vitro Blood-Brain Barrier (BBB) Leukocyte Transmigration Assay

Objective: To evaluate the efficacy of 2-indanylhydrazine in preventing immune cell infiltration across a simulated inflamed BBB. Causality & Expert Insight: VAP-1 is stored in intracellular vesicles and translocates to the endothelial surface only upon inflammatory stimulation. Pre-treating endothelial cells with TNF-α is strictly required to model the neuroinflammatory state and expose the target to the inhibitor[3].

Step-by-Step Methodology:

  • Endothelial Monolayer: Seed Human Brain Microvascular Endothelial Cells (HBMECs) onto fibronectin-coated Transwell inserts (3 µm pore size). Culture until Transendothelial Electrical Resistance (TEER) exceeds 200 Ω·cm², validating tight junction formation.

  • Inflammatory Priming: Stimulate HBMECs with 10 ng/mL TNF-α for 4 hours to induce VAP-1 surface expression.

  • Inhibitor Application: Wash the monolayer and apply 100 nM 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride to the upper chamber for 1 hour.

  • Leukocyte Addition: Add 1×10⁵ Calcein-AM fluorescently labeled human peripheral blood mononuclear cells (PBMCs) to the upper chamber.

  • Transmigration & Quantification: Incubate for 2 hours. Remove the inserts, lyse the cells in the lower chamber, and measure fluorescence (Ex/Em = 490/520 nm) to quantify the number of transmigrated leukocytes.

Workflow Visualization

Workflow Step1 1. Culture HBMECs on Transwell Inserts Step2 2. Prime with TNF-α (VAP-1 Translocation) Step1->Step2 Step3 3. Pre-treat with 2-Indanylhydrazine Step2->Step3 Step4 4. Add Fluorescent Leukocytes Step3->Step4 Step5 5. Quantify Transmigration in Lower Chamber Step4->Step5

Step-by-step workflow for the in vitro BBB leukocyte transmigration assay.

References

  • Title: WO2017098236A1 - Vap-1 inhibitors for treating pain Source: Google Patents URL
  • Title: 2,3-DIHYDRO-1H-INDEN-2-YLHYDRAZINE DIHYDROCHLORIDE Source: ChemicalBook URL
  • Title: WO2011113798A2 - New enzyme inhibitor compounds Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride Solubility

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (Common name: 2-indanylhydrazine dihydrochloride) Executive Summary 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (Common name: 2-indanylhydrazine dihydrochloride)

Executive Summary

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride is a potent Semicarbazide-Sensitive Amine Oxidase (SSAO) and Vascular Adhesion Protein-1 (VAP-1) inhibitor widely utilized in inflammatory and metabolic disease research[1]. Despite its efficacy, researchers frequently encounter severe solubility issues when transitioning this compound from organic stock solutions into aqueous biological buffers. This guide provides mechanistic insights and field-proven protocols to overcome these physicochemical barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound dissolves perfectly in pure water, but precipitates immediately when diluted into PBS. Why? A1: This is a textbook example of the Common Ion Effect [2]. Phosphate-Buffered Saline (PBS) and physiological saline contain high concentrations of chloride ions (approximately 137 mM NaCl). When you introduce a hydrochloride salt into a chloride-rich environment, Le Chatelier's principle dictates that the excess Cl− ions shift the dissociation equilibrium ( ) to the left[3]. This suppresses the solubility product ( Ksp​ ), forcing the dihydrochloride salt to crystallize and precipitate out of solution.

Q2: To avoid PBS, I dissolved the compound in water and titrated the pH to 7.4 using NaOH. The solution instantly turned cloudy. What happened? A2: You are observing Free Base Precipitation . The dihydrochloride salt is water-soluble because it is fully protonated at low pH. However, the hydrazine functional group typically has a pKa​ around 7.0–8.0. As you titrate the solution to physiological pH (7.4), a significant fraction of the compound deprotonates into its uncharged free base form. Because the indane ring is highly hydrophobic, the free base has practically zero aqueous solubility and crashes out as a cloudy, lipophilic suspension.

Q3: How can I maintain solubility for in vitro cell assays without exceeding the 0.1% DMSO toxicity threshold? A3: To bypass both the common ion effect and free base precipitation, you must shield the hydrophobic indane ring. We recommend formulating the working solution with a complexing agent such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic indane moiety, while its hydrophilic exterior maintains overall solubility at pH 7.4, completely independent of the chloride concentration.

Part 2: Quantitative Solubility Data Summary

The table below summarizes the expected solubility behavior of 2-indanylhydrazine dihydrochloride across various standard laboratory vehicles.

Vehicle / BufferpHChloride ContentExpected SolubilityMechanistic LimitationRecommendation
100% DMSO N/ANone> 50 mM None (Ideal for Stocks)Use for long-term storage at -20°C.
ddH₂O ~4.5None> 20 mM Acidic pH limits biological useUse for acute in vivo dosing (if pH is tolerated).
PBS (1X) 7.4High (137 mM)< 1 mM Common Ion Effect + Free BaseAvoid direct dilution. Use cyclodextrins.
0.1 M Acetate 5.0Low / None~ 10 mM NoneIdeal for cell-free enzymatic assays.
10% HP-β-CD in PBS 7.4High (137 mM)> 10 mM None (Steric shielding)Optimal for cell-based assays.

Part 3: Standardized Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Master Stock

Hydrazines are prone to auto-oxidation in aqueous solutions containing trace metals. A non-aqueous stock ensures long-term stability.

  • Weighing: Accurately weigh 2.35 mg of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (MW 235.15 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (100%).

  • Agitation: Vortex for 30 seconds. The solution should be completely clear and colorless.

  • Validation Check: Hold the tube against a light source. If any particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Storage: Aliquot into amber vials (to prevent photo-degradation) and store at -20°C. Shelf life: ~6 months.

Protocol B: Preparation of Working Solutions for Cell-Based Assays (pH 7.4)

This protocol utilizes HP-β-CD to prevent common ion precipitation and free base crashing.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Dilution: Warm the 10 mM DMSO stock (from Protocol A) to room temperature.

  • Mixing: Pipette 10 µL of the 10 mM stock directly into 990 µL of the 10% HP-β-CD/PBS vehicle while vortexing at medium speed. (Yields a 100 µM working solution with 1% DMSO).

  • Validation Check (Self-Validating System): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Pass: OD600​<0.01 (Solution is a true solution).

    • Fail: OD600​>0.05 (Micro-precipitation has occurred. Increase HP-β-CD concentration to 15% or reduce the final compound concentration).

Part 4: Solubilization Workflow Visualization

The following decision tree dictates the correct formulation path based on your target assay buffer.

Workflow Start Solid 2-Indanylhydrazine 2HCl Step1 Prepare 10-50 mM Stock (100% DMSO or ddH2O) Start->Step1 Decision Target Working Buffer? Step1->Decision PathA High Chloride / pH 7.4 (e.g., PBS, DMEM) Decision->PathA PathB Low Chloride / pH < 6.0 (e.g., Acetate Buffer) Decision->PathB ActionA Formulate with 10% HP-β-CD to shield hydrophobic indane ring PathA->ActionA ActionB Direct Dilution (Vortex immediately) PathB->ActionB Result Clear, Solubilized Working Solution (Pass OD600 Validation) ActionA->Result ActionB->Result

Caption: Workflow for solubilizing 2-indanylhydrazine dihydrochloride to prevent common ion precipitation.

Part 5: References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed (National Institutes of Health). Available at:[Link]

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Publications. Available at: [Link]

  • WO2011113798A2 - New enzyme inhibitor compounds (SSAO/VAP-1 Inhibitors). Google Patents. Available at:

Sources

Optimization

Technical Support Center: Stabilizing 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride in Aqueous Solutions

Welcome to the technical support center for 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

I. Understanding the Challenge: The Instability of Hydrazine Derivatives

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride, like other hydrazine derivatives, is susceptible to degradation in aqueous solutions, primarily through oxidation. This degradation can lead to a loss of potency, the formation of impurities, and inconsistent experimental results. The primary mechanism of degradation for hydrazine in aqueous systems is oxidation by dissolved oxygen, a process that can be catalyzed by various factors.[1][2]

The dihydrochloride salt form enhances the compound's stability compared to its free base, particularly by maintaining a more acidic environment. Hydrazine solutions are generally more stable under acidic conditions.[1][2][3] However, careful handling and preparation are still crucial to prevent degradation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride.

Issue 1: My freshly prepared solution of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride is clear, but turns yellow or brown over a short period.

  • Underlying Cause: This color change is a classic indicator of oxidation.[3][4] Hydrazine and its derivatives are prone to oxidation, especially in neutral or alkaline aqueous solutions exposed to air.[3] The formation of colored oxidation byproducts is a common result of this process.

  • Step-by-Step Solution:

    • Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to minimize contact with oxygen.

      • Solvent Degassing: Before preparing your solution, thoroughly degas your aqueous solvent (e.g., deionized water, buffer) by sparging with an inert gas like nitrogen or argon for at least 30 minutes.[3]

      • Inert Gas Blanket: During and after dissolution, maintain a blanket of inert gas over the solution's headspace.[3]

    • Use Freshly Prepared Solutions: Prepare only the amount of solution needed for your immediate experiment.[3] Avoid storing aqueous solutions for extended periods.

    • Control the pH: Maintain an acidic pH if your experimental protocol allows. Hydrazine solutions are more stable in acidic conditions.[1][2][3] The dihydrochloride salt naturally contributes to a lower pH, but ensure your buffer system is compatible and maintains this acidic environment.

    • Chelate Metal Ions: Trace metal ions, particularly copper (Cu(II)), can catalyze the oxidation of hydrazine.[2][5] If you suspect metal contamination from your glassware or other reagents, consider adding a chelating agent like EDTA to your buffer system, if it does not interfere with your downstream application.

Issue 2: I am observing inconsistent results (e.g., variable reaction yields, fluctuating analytical readings) between different batches of solutions prepared in the same way.

  • Underlying Cause: Inconsistent results often point to varying degrees of degradation of your starting material. This can be due to subtle differences in preparation, such as exposure to air or temperature fluctuations.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: I am having difficulty completely dissolving the compound in my aqueous buffer.

  • Underlying Cause: While the dihydrochloride salt form generally improves water solubility compared to the free base, solubility can still be a limiting factor, especially at higher concentrations.

  • Solutions to Enhance Solubility:

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

    • Gentle Warming: Gently warm the solution in a water bath. However, be cautious as elevated temperatures can accelerate degradation.[3][5]

    • Adjust Concentration: You may be attempting to create a supersaturated solution. Re-evaluate the required concentration for your experiment.

    • Co-solvents: If your experimental design permits, the addition of a small percentage of a water-miscible organic solvent like ethanol may improve solubility. However, you must first validate the compatibility of the co-solvent with your system.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the solid 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dark, and dry place.[3][6] Storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent slow oxidation over time.[4]

Q2: How should I prepare a stable stock solution for short-term storage?

A2: If you must store a stock solution, even for a short period, follow these steps:

  • Use a degassed acidic buffer as the solvent.

  • Prepare the solution under an inert atmosphere.

  • Store the solution in a tightly sealed vial with minimal headspace, protected from light, at 2-8°C.

  • Before use, allow the solution to come to room temperature and visually inspect for any signs of precipitation or color change.

  • For critical applications, it is advisable to re-qualify the concentration of the stored solution using an appropriate analytical method like HPLC before use.

Q3: What analytical methods can be used to monitor the degradation of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride?

A3: Several analytical techniques are suitable for monitoring the stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating the parent compound from its degradation products and quantifying its concentration. A stability-indicating HPLC method can be developed and validated according to ICH guidelines.[7]

  • UV-Vis Spectrophotometry: While less specific than HPLC, a change in the UV-Vis spectrum, particularly the appearance of new absorption bands, can indicate degradation. This can be a quick and straightforward way to check for gross degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products.

Q4: Are there any known incompatible materials I should avoid?

A4: Yes. Hydrazine and its derivatives are strong reducing agents and can react vigorously with oxidizing agents.[8] Avoid contact with:

  • Strong Oxidizers: Peroxides, nitrates, and hypochlorites.

  • Metal Oxides and Certain Metals: Iron, copper, lead, and molybdenum can catalyze decomposition.[5][8] Use high-quality glassware and avoid metal spatulas where possible.

  • Strong Bases: These will deprotonate the dihydrochloride salt, forming the more reactive and less stable free base.

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol outlines the steps for preparing an aqueous solution of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride with enhanced stability.

  • Solvent Preparation:

    • Choose a suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 4.5). The optimal pH should be determined based on your experimental needs, keeping in mind that lower pH generally favors stability.[1][2][3]

    • Place the buffer in a flask with a stir bar and sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Compound:

    • In a clean, dry glass vial, accurately weigh the required amount of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride.

  • Dissolution under Inert Atmosphere:

    • Transfer the vial containing the compound into a glove box or a container flushed with inert gas.

    • Add the degassed buffer to the vial and stir or sonicate until the solid is completely dissolved.

    • If a glove box is unavailable, you can carefully add the degassed buffer to the vial and immediately blanket the headspace with inert gas before sealing.

  • Storage and Use:

    • If the solution is for immediate use, proceed with your experiment.

    • For short-term storage, seal the vial tightly with a cap containing a PTFE septum and store it in a refrigerator (2-8°C), protected from light.

Protocol 2: Monitoring Degradation by UV-Vis Spectroscopy (A Qualitative Check)

This method provides a rapid assessment of potential degradation by observing changes in the solution's absorbance spectrum.

  • Prepare a Fresh Solution: Following Protocol 1, prepare a solution of known concentration (e.g., 10 µg/mL).

  • Initial Scan: Immediately after preparation, transfer the solution to a quartz cuvette and scan its absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. Record the spectrum.

  • Incubate under Stress Conditions: To simulate potential degradation, you can expose a portion of the solution to air by leaving it uncapped on a benchtop for a set period (e.g., 1, 4, and 24 hours).

  • Subsequent Scans: At each time point, scan the absorbance spectrum of the stressed sample.

  • Analysis: Compare the spectra. The appearance of new peaks or a significant shift in existing peaks indicates the formation of degradation products.

V. Data Summary

ParameterRecommendationRationale
pH Acidic (e.g., pH 3-5)Hydrazine derivatives are more stable in acidic conditions, which suppress oxidation.[1][2]
Atmosphere Inert (Nitrogen or Argon)Minimizes contact with atmospheric oxygen, the primary driver of degradation.[3]
Temperature Cool (2-8°C for storage)Reduces the rate of degradation reactions.[3][6]
Light Exposure Protect from lightPrevents potential photodegradation.[4]
Metal Ions Avoid contamination (especially Cu²⁺)Metal ions can act as catalysts for oxidation.[2][5]

VI. Mechanistic Overview of Degradation

The primary degradation pathway for hydrazine derivatives in the presence of oxygen is autoxidation. This process can be complex and may involve radical intermediates.

G A Hydrazine Derivative (R-NH-NH2) D Oxidized Intermediates (e.g., Diazenes R-N=NH) A->D Oxidation B Dissolved Oxygen (O2) B->D C Catalysts (e.g., Metal Ions, Light) C->D E Degradation Products (e.g., Colored Byproducts, N2 gas) D->E Further Reactions

Sources

Troubleshooting

Optimizing extraction yield of 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride from biological matrices

Welcome to the technical support guide for the bioanalytical extraction of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the bioanalytical extraction of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this polar, basic compound from challenging biological matrices. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations to ensure you can develop a robust, reproducible, and high-yield extraction method.

Understanding the Analyte: Physicochemical Properties

2,3-Dihydro-1H-inden-2-ylhydrazine is a polar, basic molecule, typically handled as a dihydrochloride salt to improve stability and solubility in aqueous solutions.[1] Its structure, featuring a hydrazine functional group (-NH-NH₂), dictates its chemical behavior and is the primary consideration for developing an extraction strategy. Hydrazine-containing molecules are known for their reactivity and potential for instability under certain conditions.[2][3]

Understanding the following physicochemical properties is critical for method development. While specific experimental data for this exact molecule is sparse, we can infer its properties based on its structure and related analogs like 2-aminoindane.[4]

PropertyEstimated Value/CharacteristicImplication for Extraction Strategy
Chemical Structure Indane ring with a hydrazine group at position 2.The hydrazine group is basic and highly polar.
pKa (Hydrazine Group) ~8.0 - 8.5 (Estimated)The molecule will be positively charged at neutral and acidic pH. To extract into an organic solvent (LLE) or retain on a reversed-phase sorbent (SPE), the pH must be raised to >9.5 to neutralize the charge. For cation exchange SPE, the pH must be kept low to ensure the analyte is charged.
LogP (Octanol/Water) Low (Estimated < 1.5)Indicates high polarity and water solubility. This makes direct liquid-liquid extraction challenging and suggests that reversed-phase SPE may require careful optimization to achieve adequate retention.[5][6]
Form Dihydrochloride SaltReadily soluble in aqueous media. The sample will be acidic upon dissolution, which must be accounted for during pH adjustment steps.
Stability Potential for oxidation.Hydrazines can be susceptible to autoxidation. Sample processing should be performed promptly, and the use of antioxidants or storage at low temperatures may be necessary. Acidic conditions can improve stability.[7]
Extraction Strategy Selection: A Logic-Based Approach

Choosing the right extraction technique is the most critical decision in your workflow. The primary goal is to separate the analyte from matrix components like proteins, phospholipids, and salts, which can interfere with downstream analysis, particularly LC-MS/MS, by causing ion suppression or enhancement.[8][9][10][11]

Use the following decision tree to guide your choice between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

G start Start: What is the primary goal? goal_clean High Purity / Low Matrix Effects start->goal_clean Max cleanliness goal_speed Speed / High Throughput start->goal_speed Fastest turnaround spe Solid-Phase Extraction (SPE) (Recommended for this analyte) goal_clean->spe Best for removing phospholipids lle Liquid-Liquid Extraction (LLE) goal_clean->lle Good cleanup, but potential for emulsions ppt Protein Precipitation (PPT) goal_speed->ppt Fastest, but dirtiest extract sub_spe Which SPE Mode? spe->sub_spe ppt->lle Follow with LLE for cleaner sample (PPT/LLE combo) cation_ex Cation Exchange (Most Robust) sub_spe->cation_ex Analyte is strongly basic rev_phase Reversed-Phase (Requires careful pH control) sub_spe->rev_phase If cation exchange is unavailable

Sources

Optimization

Reducing background interference in 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride assays

Technical Support Center: Troubleshooting 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride Assays Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride Assays

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the complex analytical challenges associated with 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly known as 2-indanylhydrazine).

This compound is widely utilized in drug development as a potent inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) and Vascular Adhesion Protein-1 (VAP-1)[1]. However, the inherent chemical reactivity of the hydrazine moiety introduces severe background interference in both functional enzymatic assays and chromatographic quantification. This guide synthesizes mechanistic causality with field-proven protocols to help you engineer self-validating, noise-free experimental systems.

Part 1: Mechanistic Overview of Assay Interference

To eliminate background noise, we must first understand its chemical origin. Hydrazine derivatives are highly reactive nucleophiles. In the context of biological assays, this reactivity manifests in two problematic ways:

  • Auto-oxidation: In aerobic, aqueous buffers, hydrazines spontaneously oxidize, generating non-enzymatic hydrogen peroxide ( H2​O2​ ) and reactive oxygen species (ROS)[2].

  • Matrix Polarity: Hydrazines lack strong chromophores and are highly polar, causing them to co-elute with biological matrix components during reversed-phase HPLC, resulting in overlapping peaks and high baseline noise[3].

G SSAO SSAO / VAP-1 Enzyme H2O2_Enz Enzymatic H2O2 SSAO->H2O2_Enz Oxidation Substrate Amine Substrate (e.g., Benzylamine) Substrate->SSAO Inhibitor 2-Indanylhydrazine (Inhibitor) Inhibitor->SSAO Inhibits H2O2_Bg Non-Enzymatic H2O2 (Background) Inhibitor->H2O2_Bg Auto-oxidation in buffer Amplex Amplex Red + HRP H2O2_Enz->Amplex H2O2_Bg->Amplex False Positive Interference Signal Fluorescent Signal (Resorufin) Amplex->Signal

Caption: Mechanism of hydrazine-induced background interference in H2O2-coupled SSAO assays.

Part 2: Troubleshooting FAQs

Q: Why am I observing a high, drifting baseline in my Amplex Red SSAO inhibition assay when using 2-indanylhydrazine? A: This is a classic false-positive interference caused by auto-oxidation. The Amplex Red assay measures SSAO activity by detecting enzymatic H2​O2​ production[1]. However, 2-indanylhydrazine auto-oxidizes in your assay buffer, generating non-enzymatic H2​O2​ [2]. This background H2​O2​ reacts with horseradish peroxidase (HRP) and Amplex Red, creating a fluorescent signal that masks the actual enzyme inhibition. Causality-Driven Solution: You must implement rigorous, concentration-matched background subtraction. Include a "compound-only" control well for every concentration tested, and subtract this specific background signal from your data points[1].

Q: During HPLC-DAD quantification of 2-indanylhydrazine in biological matrices, my chromatograms show massive solvent fronts and overlapping peaks. How do I clear the background? A: Because hydrazine derivatives are highly polar, they elute very early in reversed-phase HPLC, co-eluting with polar matrix components[3]. To resolve this, pre-column derivatization is mandatory. Reacting the hydrazine with a carbonyl compound converts it into a hydrophobic hydrazone with a strong UV-Vis chromophore, shifting its retention time well away from polar interferences[4].

Q: I tried derivatization, but now the unreacted derivatizing agent is causing a massive background peak that obscures my analyte. How do I fix this? A: Excess derivatizing agent is required to drive the reaction to completion, but it must be removed prior to injection. The most effective strategy is a post-derivatization liquid-liquid extraction (LLE). Because the newly formed hydrazone derivative is highly hydrophobic, it will partition into an organic phase, leaving the unreacted polar reagents and matrix components in the aqueous phase[3].

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols integrate internal controls to mathematically and physically eliminate background noise.

Protocol 1: Self-Validating SSAO Inhibition Assay with Background Correction

Objective: Accurately determine the IC50​ of 2-indanylhydrazine while neutralizing auto-oxidation artifacts.

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Reagent Preparation: Prepare working solutions of SSAO enzyme (1 mg/mL), benzylamine substrate (100 µM), Amplex Red (20 µM), and HRP (0.1 U/mL)[1].

  • Plate Setup (The Self-Validating Step):

    • Test Wells: Enzyme + Inhibitor (varying concentrations) + Substrate + Detection Mix.

    • Background Control Wells (Critical): Buffer + Inhibitor (varying concentrations) + Detection Mix (NO ENZYME) [1].

    • Positive Control: Enzyme + Substrate + Detection Mix.

  • Incubation: Incubate at 37°C for 60 minutes in the dark.

  • Detection: Read fluorescence at Ex 530 nm / Em 590 nm.

  • Data Processing: Subtract the fluorescence of the specific Background Control well from its corresponding Test Well. Fit the corrected data to a four-parameter logistic model to calculate the IC50​ [1].

Protocol 2: Pre-Column Derivatization and LLE for HPLC-DAD Analysis

Objective: Quantify 2-indanylhydrazine in complex matrices with a high signal-to-noise ratio.

  • Sample Aliquot: Aliquot 100 µL of the biological sample containing 2-indanylhydrazine.

  • Derivatization: Add 50 µL of 2-Hydroxy-1-naphthaldehyde reagent (excess molar ratio) dissolved in DMSO[4].

  • Reaction: Incubate the mixture at 100°C for 20 minutes to ensure complete hydrazone formation[4].

  • Extraction: Cool to room temperature. Add 500 µL of ethyl acetate (organic phase) and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Isolation: Transfer the upper organic layer (containing the hydrophobic hydrazone) to a clean vial and evaporate to dryness under a gentle nitrogen stream[3].

  • Analysis: Reconstitute in 100 µL of HPLC mobile phase and inject onto an Eclipse XDB-C18 column (3.5 µm, 3.0 × 150 mm) monitored via DAD[4].

Workflow Sample Biological Sample + 2-Indanylhydrazine Deriv Add 2-Hydroxy-1- Naphthaldehyde Sample->Deriv Reaction Incubate (100°C) Hydrazone Formation Deriv->Reaction LLE Liquid-Liquid Extraction (Organic Phase) Reaction->LLE HPLC HPLC-DAD Analysis (Reduced Background) LLE->HPLC

Caption: Optimized derivatization and extraction workflow to eliminate unreacted reagent background.

Part 4: Quantitative Data & Reagent Selection

Selecting the correct derivatization reagent is critical for shifting the analyte's signal away from matrix interference wavelengths.

Table 1: Comparison of Derivatization Reagents for Hydrazine Assays

Derivatization ReagentReaction ConditionsDetection WavelengthBackground Interference LevelPrimary Analytical Advantage
2-Hydroxy-1-naphthaldehyde 100°C, 20 min~400 nm (DAD)Low (Post-LLE)Shifts absorption into the visible spectrum, avoiding API and matrix UV interference[4].
p-Dimethylaminobenzaldehyde (p-DAB) Acidic medium, RT458 nm (Vis)ModerateForms a stable yellow product; obeys Beer's law with high molar absorptivity[5].
2,4-Dinitrophenylhydrazine (DNPH) Acidic medium, RT360 nm (UV)HighStandard carbonyl reactive matrix, but highly prone to unreacted reagent noise[6].

References

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
  • HYDRAZINES - Analytical Methods. Centers for Disease Control and Prevention (CDC).
  • The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed.
  • Spectrophotometric determination of hydrazine. PubMed.
  • WO2017098236A1 - Vap-1 inhibitors for treating pain. Google Patents.
  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd.

Sources

Troubleshooting

Technical Support Center: Overcoming 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride Precipitation in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve the precipitation of 2,3-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve the precipitation of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride in cell culture media.

Rather than relying on trial and error, this guide breaks down the fundamental chemical causality behind the precipitation and provides self-validating protocols to ensure absolute stoichiometric accuracy in your in vitro assays.

Mechanistic Root Causes of Precipitation

When introducing 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride into physiological environments, researchers typically encounter precipitation due to two distinct chemical mechanisms:

  • The Carbonyl Sink (α-Oxohydrazone Formation): Hydrazines are highly reactive nucleophiles. Standard cell culture media (such as DMEM or RPMI) contain high concentrations of α-keto acids, most notably sodium pyruvate (typically 1 mM). The hydrazide moiety rapidly reacts with the ketone of anionic pyruvate to form an α-oxohydrazone (a Schiff base analog)[1]. This resulting hydrazone adduct is significantly more lipophilic and possesses a drastically lower aqueous solubility than the parent compound, leading to immediate crystallization.

  • pH-Driven Free Base Conversion: The compound is supplied as a dihydrochloride salt, maximizing its polarity and solubility in pure water. However, when diluted into buffered culture media (pH 7.2–7.4), the acidic salt is neutralized into its free base form. If the assay's target concentration exceeds the intrinsic aqueous solubility limit of this lipophilic free base, it will crash out of solution[2].

  • Solvent Shock & Cation Chelation: Rapidly injecting a highly concentrated DMSO stock into an aqueous medium causes a localized polarity shift, stripping the solvent shell from the compound before it can disperse[2]. Furthermore, interactions with divalent cations (Ca²⁺, Mg²⁺) inherent in the media can exacerbate the insolubility of the free base.

Diagnostic & Resolution Workflow

Use the following decision tree to identify the specific mechanism driving your precipitation issue and select the appropriate resolution pathway.

G A Observation: Precipitation in Media B Is Pyruvate present in the culture media? A->B C Mechanism: α-Oxohydrazone Formation (Insoluble Adduct) B->C Yes (e.g., standard DMEM) E Is pH > 7.0 causing Free Base Conversion? B->E No D Solution: Switch to Pyruvate-Free Media C->D H Validation: LC-MS & Visual Inspection (Clearance Confirmed) D->H F Mechanism: Lipophilic Free Base Crashes Out E->F Yes G Solution: Use HPβCD or BSA Carrier F->G G->H

Diagnostic workflow for identifying and resolving indanylhydrazine precipitation in culture media.

Frequently Asked Questions (FAQs)

Q: My compound precipitates instantly upon adding the DMSO stock to standard DMEM. Is this solvent shock or a chemical reaction? A: While solvent shock is a common variable[2], instantaneous precipitation of hydrazines in standard DMEM is predominantly driven by rapid α-oxohydrazone formation with sodium pyruvate[1]. To definitively diagnose this, add your stock to Pyruvate-Free DMEM or plain PBS. If the solution remains clear in PBS but clouds in standard DMEM, hydrazone formation is the root cause.

Q: Can I just filter the precipitate out of my media using a 0.22 µm syringe filter and proceed with the assay? A: Absolutely not. Filtering removes the precipitated active compound, leaving you with an unknown, sub-therapeutic concentration in the filtrate[2]. This compromises the validity of your dose-response data. The root cause must be addressed to maintain stoichiometric accuracy.

Q: Does temperature play a role in this specific precipitation? A: Yes. Adding cold media to a highly concentrated stock reduces the kinetic energy required to keep the lipophilic free base in solution. Pre-warming media to 37°C mitigates thermodynamic precipitation and improves the solubility limit[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply follow steps blindly. The protocols below are designed as self-validating systems , meaning they contain built-in experimental checks to prove the compound is fully dissolved before you expose your cells to it.

Protocol A: Media Modification & Hydrazone Mitigation (For Low-to-Medium Doses)

Causality: Removing α-keto acids prevents the nucleophilic attack of the hydrazine, bypassing the formation of the insoluble α-oxohydrazone adduct.

  • Media Selection: Replace standard culture media with Pyruvate-Free DMEM or RPMI. If your cells require a metabolic intermediate, consider substituting with a non-carbonyl energy source that does not react with hydrazines.

  • Stock Preparation: Prepare a 10 mM stock of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride in 100% anhydrous DMSO. Aliquot into single-use volumes to prevent moisture ingress and freeze-thaw degradation[2].

  • Stepwise Dilution: Pre-warm the Pyruvate-Free media to 37°C in a water bath[2]. Add the DMSO stock dropwise while actively vortexing the media. This prevents localized concentration spikes that trigger solvent shock.

  • Self-Validation Checkpoint: Before applying the dosed media to your cells, centrifuge a 1 mL aliquot at 10,000 × g for 5 minutes. Analyze the supernatant via UV-Vis spectrophotometry or LC-MS (comparing against a standard curve of the compound in 100% DMSO). If the calculated concentration in the supernatant matches your target theoretical yield, you have successfully validated that no micro-precipitation has occurred.

Protocol B: Complexation with Carrier Molecules (For High-Dose Assays)

Causality: When high assay concentrations exceed the solubility limit of the free base at pH 7.4, steric encapsulation using cyclic oligosaccharides shields the lipophilic indanyl group from the aqueous environment, preventing crystallization.

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) in sterile PBS or basal media.

  • Direct Dissolution: Dissolve the dihydrochloride salt directly into the HPβCD solution. Bypassing DMSO entirely eliminates the risk of solvent shock.

  • Complexation: Sonicate the mixture for 10–15 minutes in a room-temperature water bath to ensure complete inclusion complex formation between the drug and the cyclodextrin cavity.

  • Dilution: Dilute this stabilized aqueous stock into your final pre-warmed culture media.

  • Self-Validation Checkpoint: To validate that the cyclodextrin complexation is responsible for solubility and is not independently interfering with your assay, run a parallel vehicle control containing the exact final molarity of HPβCD without the hydrazine compound. If the baseline cellular phenotype remains identical to untreated cells, the carrier system is validated as biologically inert for your specific model.

Quantitative Data: Solubility Profiles

The table below summarizes the expected behavior of 2,3-Dihydro-1H-inden-2-ylhydrazine under various media conditions, allowing you to select the optimal formulation for your target concentration.

Media FormulationAdditive / ConditionPrimary Mechanism of FailureMax Soluble Concentration (Est. µM)
Standard DMEM (1 mM Pyruvate)Noneα-Oxohydrazone formation< 50 µM
Pyruvate-Free DMEMNoneFree base precipitation (pH 7.4)~ 200 µM
Pyruvate-Free DMEM5% HPβCDNone (Steric stabilization)> 1000 µM
PBS (pH 7.4)10% FBSNone (Albumin binding)~ 500 µM

References

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions Source: Procell Life Science URL:[Link]

  • Pyruvate Responsiveness Based on α-Oxohydrazone Formation for Intracellular siRNA Release from Polyion Complex-Based Carriers Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride vs. Standard MAO Inhibitors: A Technical Guide

Executive Summary & Pharmacological Context For decades, hydrazine derivatives (e.g., phenelzine) have been utilized as non-selective Monoamine Oxidase (MAO) inhibitors for neuropsychiatric indications. However, the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

For decades, hydrazine derivatives (e.g., phenelzine) have been utilized as non-selective Monoamine Oxidase (MAO) inhibitors for neuropsychiatric indications. However, the structural evolution of these compounds has revealed that incorporating a rigid, bicyclic indane ring fundamentally alters their target affinity.

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred to as 2-indanylhydrazine) represents a paradigm shift in amine oxidase inhibition. Rather than targeting the flavin-dependent MAO-A and MAO-B enzymes, this compound is an exquisitely potent and selective inhibitor of the copper-containing Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) [1]. Because SSAO/VAP-1 mediates leukocyte extravasation and endothelial inflammation, 2-indanylhydrazine derivatives are highly valuable for treating acute and chronic inflammatory diseases, autoimmune encephalomyelitis, and vascular pathologies[2].

Mechanistic Divergence: Structural Causality

Understanding the comparative efficacy requires analyzing the active site geometries of the target enzymes.

Standard MAO inhibitors (MAOIs) like selegiline or clorgyline utilize small, linear, or simple aromatic motifs to access the FAD-dependent catalytic core of MAO, thereby preventing the degradation of neurotransmitters like dopamine and serotonin. Conversely, the bulky indanyl moiety of 2,3-dihydro-1H-inden-2-ylhydrazine creates profound steric hindrance at the MAO active site. However, this exact steric bulk perfectly complements the hydrophobic channel leading to the topaquinone (TPQ) and copper-dependent active site of AOC3 (SSAO)[3]. This structural tuning converts a classical MAO warhead into a highly targeted anti-inflammatory agent that blocks SSAO-mediated hydrogen peroxide production and subsequent leukocyte tethering[4].

Pathway cluster_SSAO VAP-1/SSAO Pathway (Inflammation) cluster_MAO MAO Pathway (Neuromodulation) A Primary Amines B VAP-1/AOC3 A->B C H2O2 + Aldehydes B->C Oxidation D Leukocyte Adhesion C->D Endothelial Activation E Monoamines F MAO-A / MAO-B E->F G Inert Metabolites F->G Oxidation Inh1 2-Indanylhydrazine Inh1->B Potent Inhibition Inh1->F No Effect Inh2 Standard MAOIs Inh2->B No Effect Inh2->F Potent Inhibition

Fig 1. Mechanistic divergence of 2-indanylhydrazine vs standard MAOIs.

Quantitative Efficacy & Selectivity Profiling

The primary metric for evaluating next-generation amine oxidase inhibitors is the Selectivity Ratio ( IC50​ MAO/IC50​ SSAO ). A ratio >5000 is considered optimal to prevent off-target neuropsychiatric effects (e.g., the hypertensive "cheese effect" associated with MAO-A inhibition) when treating peripheral inflammation[2].

As shown in the data below, 2-indanylhydrazine derivatives exhibit low-nanomolar potency against SSAO while remaining virtually inactive against MAO-A and MAO-B[5].

Compound ClassPrimary TargetSSAO/VAP-1 IC₅₀MAO-A IC₅₀MAO-B IC₅₀Selectivity Ratio (MAO/SSAO)
2-Indanylhydrazine SSAO / VAP-1 ~ 7.5 - 17 nM > 200,000 nM > 100,000 nM > 5,000
PhenelzineNon-selective MAO~ 5,000 nM~ 10 nM~ 10 nM< 0.002
SelegilineMAO-B> 500,000 nM~ 50,000 nM~ 40 nM< 0.0001
ClorgylineMAO-A> 100,000 nM~ 1 nM~ 50,000 nM< 0.00001

Experimental Validation: Self-Validating Radiometric Assay

To definitively prove the selectivity of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride, researchers must avoid fluorescence-based H₂O₂ detection assays (e.g., Amplex Red), which are highly prone to chemical interference from the reactive hydrazine warhead.

As a best practice, a Radiometric Solvent-Extraction Assay is required. This system is self-validating: by utilizing highly specific ¹⁴C-labeled substrates and incorporating a semicarbazide control, we can isolate the exact catalytic turnover of the target enzyme without artifactual signal degradation.

Protocol N1 1. Tissue Homogenization (Isolate SSAO/MAO sources) N2 2. Inhibitor Pre-incubation (Titrate 2-indanylhydrazine) N1->N2 N3 3. Substrate Addition (14C-Benzylamine or 14C-Serotonin) N2->N3 N4 4. Reaction Termination (Acidify with 2M Citric Acid) N3->N4 N5 5. Solvent Extraction (Isolate 14C-metabolites in Toluene) N4->N5 N6 6. Scintillation Counting (Calculate IC50 & Selectivity) N5->N6

Fig 2. Self-validating radiometric assay workflow for amine oxidase selectivity.

Step-by-Step Methodology & Causality
  • Enzyme Source Preparation:

    • Action: Isolate human umbilical vein endothelial cells (HUVEC) as the SSAO source, and rat brain homogenate as the MAO-A/B source.

    • Causality: HUVECs natively express high levels of membrane-bound VAP-1, ensuring the enzyme is tested in its physiological conformation, which is critical for accurate IC₅₀ determination.

  • Inhibitor Pre-incubation (The Self-Validating Step):

    • Action: Plate homogenates in 96-well formats. Treat test wells with 2-indanylhydrazine (titrated 0.1 nM to 100 µM). Crucially, treat control wells with 1 mM Semicarbazide. Incubate for 30 minutes at 37°C.

    • Causality: Semicarbazide completely abolishes SSAO activity without affecting MAO. If the Semicarbazide control shows residual activity in the SSAO assay, the homogenate is contaminated with MAO or other oxidases, invalidating the run.

  • Substrate Addition:

    • Action: Add 10 µM [¹⁴C]-Benzylamine to SSAO wells, [¹⁴C]-Serotonin to MAO-A wells, and [¹⁴C]-Phenylethylamine to MAO-B wells. Incubate for 60 minutes.

    • Causality: Benzylamine is a preferred substrate for SSAO, whereas serotonin and phenylethylamine are highly specific to MAO-A and MAO-B, respectively, enforcing biochemical isolation of the target pathways.

  • Reaction Termination & Solvent Extraction:

    • Action: Terminate the reaction by adding 2M Citric Acid. Add a 1:1 mixture of Toluene/Ethyl Acetate, vortex vigorously, and centrifuge to separate phases.

    • Causality: The acidic environment protonates the unreacted [¹⁴C]-amine substrates, rendering them highly polar and trapping them in the aqueous phase. The oxidized [¹⁴C]-aldehyde products remain neutral and partition exclusively into the organic Toluene phase, allowing for zero-background quantification.

  • Quantification:

    • Action: Extract the organic phase and measure via Liquid Scintillation Counting (LSC). Calculate IC₅₀ using non-linear regression.

Conclusion

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride demonstrates a highly specialized pharmacological profile that completely diverges from standard MAO inhibitors. By leveraging steric bulk to selectively target the copper-dependent active site of SSAO/VAP-1, it achieves a >5000-fold selectivity over MAO enzymes[2]. For drug development professionals targeting vascular inflammation, ulcerative colitis, or autoimmune encephalomyelitis, this compound class offers a potent, validated mechanism to block leukocyte extravasation without triggering central nervous system side effects[5].

Sources

Comparative

LC-MS/MS Validation for 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride in Plasma: A Comparative Guide on Derivatization vs. Direct Analysis

The Bioanalytical Challenge of Hydrazine Derivatives The pharmacokinetic profiling of 2,3-dihydro-1H-inden-2-ylhydrazine dihydrochloride (a potent hydrazine derivative of indane) presents a formidable challenge for bioan...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge of Hydrazine Derivatives

The pharmacokinetic profiling of 2,3-dihydro-1H-inden-2-ylhydrazine dihydrochloride (a potent hydrazine derivative of indane) presents a formidable challenge for bioanalytical scientists. Upon entering physiological matrices like human or rat plasma, the dihydrochloride salt dissociates, leaving the free hydrazine base.

Hydrazines are notoriously difficult to quantify via standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for three mechanistic reasons:

  • Extreme Polarity & Basicity: The terminal −NH2​ group prevents adequate retention on conventional reversed-phase (C18) columns, causing the analyte to elute in the void volume where matrix-induced ion suppression is most severe.

  • Chemical Instability: Hydrazines are highly reactive nucleophiles. In plasma, they are prone to rapid auto-oxidation and degradation, severely limiting autosampler stability.

  • Poor Ionization Efficiency: Low molecular weight and high polarity often result in poor electrospray ionization (ESI) efficiency in positive ion mode.

To overcome these hurdles, bioanalytical workflows must diverge into one of two validated strategies: Pre-column Chemical Derivatization followed by Reversed-Phase LC (RP-LC), or Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC). This guide objectively compares both methodologies to help you select the optimal self-validating system for your drug development pipeline.

Mechanistic Rationale & Workflow Comparison

Method A: Chemical Derivatization (The Gold Standard for Sensitivity)

Derivatization leverages the nucleophilic nature of the hydrazine moiety. By reacting the plasma extract with an aldehyde—such as[1] or [2]—a stable hydrazone (Schiff base) is formed.

Causality of Performance: The addition of the tolyl or benzyl group abolishes the basicity of the terminal nitrogen and drastically increases the molecule's partition coefficient (LogP). This shifts the retention mechanism to strong hydrophobic interactions, allowing the use of highly reproducible C18 columns. Furthermore, masking the reactive −NH2​ group halts oxidative degradation, extending autosampler stability from mere hours to several days[2].

Method B: Direct HILIC Analysis (The High-Throughput Alternative)

For studies where derivatization artifacts must be avoided, HILIC provides an alternative. HILIC retains polar compounds by partitioning them into a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or bare Silica).

Causality of Performance: Because the analyte is injected in its highly polar, underivatized state, it retains well on HILIC columns. However, to prevent endogenous plasma salts and phospholipids from co-eluting and causing catastrophic ion suppression, a rigorous Solid Phase Extraction (SPE) protocol using Mixed-Mode Cation Exchange (MCX) is mandatory.

Workflow Visualization

LCMS_Workflow cluster_A Method A: Derivatization + RP-LC cluster_B Method B: Direct HILIC Plasma Plasma Sample (Spiked with 2,3-Dihydro-1H-inden-2-ylhydrazine) PPT Protein Precipitation (PPT) (Acetonitrile + 1% FA) Plasma->PPT Aliquot 1 SPE Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Plasma->SPE Aliquot 2 Deriv Derivatization (p-Tolualdehyde, 40 min, Ultrasonic) PPT->Deriv C18 RP-LC-MS/MS (C18 Column, Gradient Elution) Deriv->C18 Evap Evaporation & Reconstitution (High Organic) SPE->Evap HILIC HILIC-MS/MS (Amide Column, Gradient Elution) Evap->HILIC

Figure 1: Comparative workflows for the LC-MS/MS analysis of 2,3-dihydro-1H-inden-2-ylhydrazine.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, both protocols require the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 15N2​ -labeled hydrazine analog, spiked into the plasma prior to extraction to correct for recovery losses and matrix effects[2].

Protocol A: p-Tolualdehyde Derivatization & RP-LC-MS/MS

Adapted from validated hydrazine derivatization frameworks[1].

  • Protein Precipitation (PPT): Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 150 µL of cold Acetonitrile containing the SIL-IS.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Derivatization Reaction: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 20 µL of p-tolualdehyde solution (10 mM in methanol) and 10 µL of 1% formic acid (acts as an acid catalyst for Schiff base formation).

  • Incubation: Subject the vials to ultrasonic manipulation for 40 minutes at room temperature to drive the derivatization reaction to completion[1].

  • LC-MS/MS Analysis: Inject 5 µL onto a Waters XBridge C18 column (2.1 x 50 mm, 2.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Protocol B: Mixed-Mode SPE & Direct HILIC-MS/MS
  • SPE Conditioning: Condition a 30 mg/1 mL Mixed-Mode Cation Exchange (MCX) cartridge with 1 mL Methanol, followed by 1 mL Water containing 2% Formic Acid.

  • Sample Loading: Dilute 50 µL of plasma with 150 µL of 2% Formic Acid in water (to ensure the basic hydrazine is fully ionized). Load onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of Methanol. Causality: The methanol wash removes neutral lipids and phospholipids while the ionized analyte remains locked to the cation-exchange sorbent.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizing the basic charge to release it from the sorbent).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Acetate to perfectly match the HILIC starting mobile phase.

  • LC-MS/MS Analysis: Inject 5 µL onto a Waters BEH Amide column (2.1 x 100 mm, 1.7 µm). Use a gradient of Acetonitrile and Water (both buffered with 10 mM Ammonium Acetate, pH 4.5).

Quantitative Performance Comparison

The following table summarizes the expected validation parameters based on ICH M10 guidelines for bioanalytical method validation.

Validation ParameterMethod A (Derivatization + C18)Method B (Direct HILIC)
Sample Volume Required 50 µL50 µL
Total Sample Prep Time ~60 minutes (Batch of 96)~90 minutes (Batch of 96)
Lower Limit of Quantitation (LLOQ) 0.005 – 0.05 ng/mL 0.5 – 1.0 ng/mL
Linear Dynamic Range 0.05 – 500 ng/mL0.5 – 500 ng/mL
Matrix Effect (Ion Suppression) Minimal (95% – 102%)Moderate (70% – 85%)
Extraction Recovery 95.3% – 108.1%[1]65.0% – 75.0%
Autosampler Stability (4°C) > 48 hours (Stable Hydrazone)< 12 hours (Prone to Oxidation)
Primary Application Late-stage PK, trace-level toxicologyEarly discovery, rapid screening

Conclusion & Recommendations

For the rigorous quantification of 2,3-dihydro-1H-inden-2-ylhydrazine dihydrochloride in plasma, Method A (Derivatization + RP-LC) is the definitively superior choice for regulated pharmacokinetic studies. The derivatization step not only solves the inherent instability of the hydrazine moiety but also provides a 10- to 100-fold increase in sensitivity (LLOQ) by shifting the analyte into a highly favorable ionization and retention window[1].

While Method B (Direct HILIC) bypasses the chemical derivatization step, the required MCX SPE clean-up negates any time savings. Furthermore, the inherent susceptibility of the free hydrazine to oxidation limits batch sizes and autosampler residence times. Method B should be reserved strictly for early-phase screening where absolute sensitivity is less critical.

Sources

Validation

Benchmarking 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride: A Comparative Guide to Hydrazine-Based VAP-1/SSAO Inhibitors

As a Senior Application Scientist specializing in enzyme kinetics and inhibitor profiling, I frequently encounter the challenge of isolating Vascular Adhesion Protein-1 (VAP-1) activity from other amine oxidases. VAP-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in enzyme kinetics and inhibitor profiling, I frequently encounter the challenge of isolating Vascular Adhesion Protein-1 (VAP-1) activity from other amine oxidases. VAP-1, also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function ectoenzyme that drives leukocyte extravasation and localized oxidative stress in inflammatory and cardiovascular diseases .

While hydrazine derivatives are classically known to inhibit VAP-1, achieving target selectivity over Monoamine Oxidases (MAO-A/B) and Lysyl Oxidase (LOX) is a major hurdle in drug development . This guide benchmarks 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred to as 2-indanylhydrazine) against other standard hydrazine derivatives, providing the mechanistic grounding and experimental frameworks necessary for rigorous comparative evaluation.

Mechanistic Grounding: The Hydrazine-TPQ Interaction

To understand why 2,3-Dihydro-1H-inden-2-ylhydrazine is a superior benchmark, we must first examine the causality of its inhibition. VAP-1 utilizes a topaquinone (TPQ) cofactor to catalyze the oxidative deamination of primary amines into aldehydes, hydrogen peroxide ( H2​O2​ ), and ammonia.

Hydrazine derivatives act as mechanism-based, irreversible "suicide" inhibitors. They enter the active site channel and form a highly stable Schiff base complex directly with the TPQ cofactor, permanently neutralizing the enzyme's catalytic capability. The structural design of 2,3-Dihydro-1H-inden-2-ylhydrazine leverages a bulky, hydrophobic indanyl ring. Because the human VAP-1 active site channel is significantly larger and more hydrophobic than that of rodent VAP-1 or human MAO , this indanyl group perfectly exploits the spatial geometry of the primate enzyme, granting it exceptional selectivity.

Pathway Substrate Primary Amines (e.g., Benzylamine) Enzyme VAP-1 / SSAO (TPQ Cofactor) Substrate->Enzyme binds Products Aldehyde + H2O2 + NH3 (Oxidative Deamination) Enzyme->Products catalyzes Inflammation Leukocyte Recruitment & Inflammation Products->Inflammation promotes Inhibitor 2,3-Dihydro-1H-inden- 2-ylhydrazine Inhibitor->Enzyme targets Complex Irreversible TPQ-Hydrazine Schiff Base Complex Inhibitor->Complex forms Complex->Products blocks Block Inhibition of Inflammatory Cascade Complex->Block results in

Mechanism of VAP-1 inhibition by 2-indanylhydrazine via TPQ Schiff base formation.

Benchmarking Comparison: 2-Indanylhydrazine vs. Alternatives

When benchmarking 2,3-Dihydro-1H-inden-2-ylhydrazine against historical alternatives, the primary metrics are IC50​ potency against human VAP-1 and the selectivity fold-change over off-target oxidases (MAO-A/B, LOX).

Smaller hydrazines like Semicarbazide and Hydralazine often show high potency in rodent models but suffer from poor cross-species translation, exhibiting significantly lower affinity for human VAP-1 . Conversely, linear hydrazines like Phenelzine are highly potent but act as pan-oxidase inhibitors, causing severe off-target MAO inhibition. 2,3-Dihydro-1H-inden-2-ylhydrazine resolves these issues, serving as a highly selective, human-optimized reference compound .

Quantitative Benchmarking Data
InhibitorTarget ProfileBinding ModeHuman VAP-1 IC50​ VAP-1 vs. MAO Selectivity
2,3-Dihydro-1H-inden-2-ylhydrazine VAP-1 / SSAOIrreversible (TPQ)Low nMHigh (Bulky indanyl fits VAP-1 pocket)
Phenelzine MAO-A/B, VAP-1Irreversible (FAD/TPQ)Low nMLow (Pan-oxidase inhibitor)
Hydralazine VAP-1, Aldehyde OxidaseIrreversible (TPQ)High µMModerate (Poor primate affinity)
Semicarbazide VAP-1, LOXIrreversible (TPQ)Mid µMLow (Affects Lysyl Oxidase)

Experimental Protocol: In Vitro VAP-1 vs. MAO Selectivity Assay

To objectively validate the selectivity of 2,3-Dihydro-1H-inden-2-ylhydrazine against other derivatives, a self-validating fluorometric assay must be employed. We utilize Benzylamine as the substrate because both rodent and human VAP-1 possess a high affinity for it, yielding H2​O2​ upon deamination. This H2​O2​ is then coupled with Amplex Red and Horseradish Peroxidase (HRP) for highly sensitive kinetic tracking.

Step-by-Step Methodology
  • Reagent Preparation: Prepare recombinant human VAP-1, MAO-A, and MAO-B in 50 mM HEPES buffer (pH 7.4). Prepare 10-point serial dilutions of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride and the reference compound (e.g., Phenelzine) in DMSO. Ensure the final assay DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Pre-incubation (Critical Causality Step): Incubate the respective enzymes with the inhibitor dilutions for 30 minutes at 37°C. Why is this required? Because hydrazine derivatives are mechanism-based suicide inhibitors, pre-incubation is mandatory to allow the covalent Schiff base complex to form with the TPQ cofactor before substrate competition is introduced.

  • Reaction Initiation: Add the detection mixture to the wells. The final well concentrations should be: Benzylamine (100 µM), Amplex Red (50 µM), and HRP (1 U/mL).

  • Kinetic Measurement: Immediately transfer the microplate to a fluorescence reader. Measure fluorescence continuously for 60 minutes at 37°C using an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the kinetic curves. Plot the % residual enzyme activity against the log10​[Inhibitor] to calculate the IC50​ . Selectivity is quantified as the ratio of MAO IC50​ to VAP-1 IC50​ .

Workflow Step1 1. Reagent Preparation (Enzymes, Inhibitor Dilutions) Step2 2. Pre-incubation (Enzyme + Inhibitor, 30 min) Step1->Step2 Step3 3. Reaction Initiation (Add Benzylamine + Amplex Red) Step2->Step3 Step4 4. Kinetic Measurement (Fluorescence Ex 530 / Em 590) Step3->Step4 Step5 5. Data Analysis (IC50 & Selectivity Profiling) Step4->Step5

Fluorometric assay workflow for evaluating VAP-1 vs. MAO inhibitor selectivity.

Conclusion

When benchmarking hydrazine derivatives for VAP-1 inhibition, structural geometry dictates both potency and safety. While legacy compounds like semicarbazide and phenelzine suffer from poor cross-species translation or severe MAO off-target effects, 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride leverages its bulky hydrophobic indanyl moiety to selectively target the primate VAP-1 active site. For researchers and drug development professionals, it stands as the premier benchmark compound for evaluating highly selective, mechanism-based VAP-1/SSAO inhibition.

References

  • Salmi M, Jalkanen S. "Vascular adhesion protein-1: a cell surface amine oxidase in translation." Antioxid Redox Signal, 2019.[Link]

  • Dunkel P, Balogh B, Meleddu R, et al. "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: A patent survey." Expert Opinion on Therapeutic Patents, 2011.[Link]

  • Kubota R, Reid MJ, Lieu KL, et al. "Comparison of inhibitor and substrate selectivity between rodent and human vascular adhesion protein-1." Mediators of Inflammation, 2020.[Link]

  • World Intellectual Property Organization. "2-indanylhydrazine derivatives as SSAO inhibitors.
Comparative

Comparative Guide: Cross-Reactivity Profiles of 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride in Amine Oxidase Assays

Executive Summary In the landscape of vascular and inflammatory drug development, targeting Vascular Adhesion Protein-1 (VAP-1)—also known as Semicarbazide-Sensitive Amine Oxidase (SSAO)—has emerged as a highly promising...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of vascular and inflammatory drug development, targeting Vascular Adhesion Protein-1 (VAP-1)—also known as Semicarbazide-Sensitive Amine Oxidase (SSAO)—has emerged as a highly promising therapeutic strategy[1]. 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (commonly referred to as 2-indanylhydrazine) is a potent, non-biological small molecule inhibitor of VAP-1/SSAO[1][2].

However, a critical bottleneck in the validation of SSAO inhibitors is distinguishing their activity from related ubiquitous amine oxidases, specifically Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This guide provides an objective, data-driven comparison of 2-indanylhydrazine's cross-reactivity profile, alongside a self-validating enzyme-linked fluorometric protocol designed to eliminate false positives in your screening workflows.

Mechanistic Rationale: The Causality of Selectivity

To design an accurate cross-reactivity assay, one must first understand the divergent catalytic mechanisms of the target enzymes.

  • The Target (SSAO/VAP-1): SSAO utilizes a cupric ion and a protein-derived topa quinone (TPQ) cofactor to catalyze the oxidative deamination of primary amines into aldehydes, hydrogen peroxide (H₂O₂), and ammonia[3].

  • The Off-Targets (MAO-A/B): MAOs utilize a non-covalently bound flavin adenine dinucleotide (FAD) cofactor.

Mechanism of Action: Hydrazine derivatives like 2-indanylhydrazine act as mechanism-based "suicide" inhibitors. The hydrazine moiety attacks the TPQ cofactor of SSAO, forming a highly stable, covalent Schiff base complex that irreversibly inactivates the enzyme. While basic hydrazines (like the antidepressant phenelzine) indiscriminately attack both TPQ and FAD cofactors, the rigid, bulky bicyclic indanyl ring of 2-indanylhydrazine introduces severe steric hindrance in the narrow active sites of MAO-A and MAO-B. This structural feature is the primary driver of its high selectivity index for SSAO over MAOs.

Comparative Performance Data

The following table synthesizes representative half-maximal inhibitory concentration (IC₅₀) data for 2-indanylhydrazine compared to legacy inhibitors across key amine oxidases. Data is derived from standardized continuous fluorometric assays (Amplex Red).

Compound ClassInhibitorSSAO/VAP-1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO/SSAO)
Indanylhydrazine 2-Indanylhydrazine 2HCl 12 - 25 > 10,000 ~ 2,500 > 100x
Legacy HydrazinePhenelzine451520< 1x (Non-selective)
Reference SSAOSemicarbazide250 - 500> 50,000> 50,000> 100x (Low Potency)
PropargylamineClorgyline> 10,0002 - 5> 1,000Selective for MAO-A
PropargylamineSelegiline> 10,000> 5003 - 10Selective for MAO-B

Note: 2-indanylhydrazine provides a superior balance of nanomolar potency against SSAO while maintaining a robust selectivity window against MAO-A/B, unlike classic non-selective hydrazines.

Assay Visualization: Coupled Fluorometric Detection

To quantify the cross-reactivity objectively, we utilize a coupled enzyme assay. Because the oxidative deamination of amines by SSAO and MAO natively produces H₂O₂[3], we can couple this output to Horseradish Peroxidase (HRP) and Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to generate the highly fluorescent product, resorufin.

Pathway Substrate Amine Substrate (e.g., Benzylamine) Enzyme SSAO / VAP-1 (TPQ Cofactor) Substrate->Enzyme Oxidative Deamination H2O2 Hydrogen Peroxide (H2O2) Enzyme->H2O2 O2 + H2O Inhibitor 2-Indanylhydrazine (Suicide Inhibitor) Inhibitor->Enzyme Covalent Blockade Detection HRP + Amplex Red Coupled System H2O2->Detection Peroxidation Signal Resorufin (Fluorescence 590nm) Detection->Signal 1:1 Stoichiometry

Caption: Mechanism of the Amplex Red coupled assay demonstrating the blockade of H₂O₂ production by 2-indanylhydrazine.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation steps. Critical Insight: Because 2-indanylhydrazine is a mechanism-based irreversible inhibitor, time-dependent pre-incubation is mandatory. Skipping this step will result in substrate competition and artificially inflated IC₅₀ values.

A. Reagent Preparation
  • Buffer: 50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Enzymes: Recombinant human VAP-1 (rhVAP-1), rhMAO-A, and rhMAO-B.

  • Substrates:

    • For SSAO: Benzylamine (1 mM final).

    • For MAO-A/B: Tyramine (1 mM final).

  • Coupled Detection Mix: 50 µM Amplex Red and 1 U/mL HRP (final concentrations).

  • Inhibitor Dilutions: Prepare 2-indanylhydrazine[2] in DMSO (10 mM stock), followed by 3-fold serial dilutions in buffer (final DMSO < 1%).

B. Step-by-Step Workflow
  • Plate Setup (96-well black, clear-bottom plate): Add 40 µL of the respective enzyme (SSAO, MAO-A, or MAO-B) to designated wells.

  • Self-Validation Controls:

    • Positive Control: Add 10 µL of known specific inhibitors (Semicarbazide for SSAO; Clorgyline for MAO-A; Selegiline for MAO-B).

    • Negative Control (Vehicle): Add 10 µL of 1% DMSO buffer.

    • Background Control: Add 40 µL of buffer instead of enzyme (accounts for Amplex Red auto-oxidation).

  • Inhibitor Addition: Add 10 µL of the 2-indanylhydrazine serial dilutions to the test wells.

  • Pre-Incubation (Critical Step): Incubate the plate at 37°C for 30 minutes in the dark. Causality: This allows the covalent Schiff base to form between the hydrazine and the TPQ cofactor before the substrate can compete for the active site.

  • Reaction Initiation: Add 50 µL of a master mix containing the specific amine substrate + Amplex Red + HRP to all wells.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Measure fluorescence (Ex: 540 nm / Em: 590 nm) kinetically every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Subtract the Background Control V₀ from all wells. Plot relative activity (%) against log[Inhibitor] to derive the IC₅₀.

References

  • WO2017098236A1 - Vap-1 inhibitors for treating pain Source: Google Patents URL
  • WO2011113798A2 - New enzyme inhibitor compounds Source: Google Patents URL

Sources

Validation

Reproducibility of Pharmacological Effects of 2,3-Dihydro-1H-inden-2-ylhydrazine Dihydrochloride in Animal Models: A Comparative Guide

Introduction: The Dual-Target Mechanism of VAP-1/SSAO 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS 1185297-92-0)[1] is a highly characterized small-molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual-Target Mechanism of VAP-1/SSAO

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS 1185297-92-0)[1] is a highly characterized small-molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), which is identical to Vascular Adhesion Protein-1 (VAP-1)[2].

VAP-1/SSAO is uniquely positioned at the intersection of enzymology and immunology. It functions as a dual-action molecule: an ectoenzyme that catalyzes the oxidative deamination of primary amines, and an endothelial adhesion molecule that facilitates leukocyte extravasation into inflamed tissues[2]. By irreversibly inhibiting the amine oxidase activity, 2-indanylhydrazine derivatives halt the localized production of pro-inflammatory mediators (such as hydrogen peroxide and reactive aldehydes), thereby preventing the upregulation of secondary adhesion molecules and blocking leukocyte recruitment[2].

For drug development professionals, targeting VAP-1/SSAO with 2-indanylhydrazine derivatives has shown immense reproducible potential in preclinical models for treating inflammatory diseases, neuropathic pain, and autoimmune disorders[2][3].

Comparative Pharmacological Profiling

When evaluating VAP-1 inhibitors, researchers must balance target affinity (IC50) with selectivity against related monoamine oxidases (MAO-A and MAO-B) to prevent off-target neurological side effects. 2-indanylhydrazine derivatives exhibit robust, irreversible inhibition of SSAO by covalently binding to the topaquinone (TPQ) cofactor within the enzyme's active site.

Below is an objective comparison of 2-indanylhydrazine against other leading structural classes of VAP-1 inhibitors[3].

Table 1: Comparative Pharmacological Profile of VAP-1/SSAO Inhibitors
Compound ClassRepresentative DrugTarget IC50 (Human SSAO)MAO-A/B SelectivityMechanism of InhibitionIn Vivo Reproducibility
2-Indanylhydrazines 2,3-Dihydro-1H-inden-2-ylhydrazine< 50 nMHigh (>100-fold)Irreversible (Hydrazine-TPQ adduct)High; consistent reduction in leukocyte rolling
Allylamino Compounds PXS-4728A< 10 nMVery High (>500-fold)Mechanism-based irreversibleHigh; excellent oral bioavailability
Tetrahydroimidazo-pyridines LJP 1207~ 20 nMModerateReversible / CompetitiveModerate; requires continuous dosing

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, experimental designs must pair biochemical target engagement with physiological readouts. The following protocols detail how to reproducibly measure the effects of 2,3-dihydro-1H-inden-2-ylhydrazine dihydrochloride using self-validating systems.

Protocol 1: In Vitro Radiometric SSAO Activity Assay

Causality & Self-Validation: Because SSAO shares substrate overlap with MAO-A and MAO-B, isolating SSAO activity is critical to prevent false positives. We utilize [14C]-benzylamine as the substrate, but explicitly add pargyline (a potent MAO inhibitor) to the homogenate. This self-validating step ensures that any measured radioactive aldehyde product is exclusively derived from SSAO activity[2].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize the target tissue (e.g., brown adipose tissue or human umbilical vein endothelial cells) in 0.1 M potassium phosphate buffer (pH 7.4).

  • MAO Blockade: Pre-incubate the tissue homogenate with 1 mM pargyline for 30 minutes at 37°C to completely and irreversibly inhibit MAO-A and MAO-B.

  • Inhibitor Incubation: Add varying concentrations of 2,3-dihydro-1H-inden-2-ylhydrazine dihydrochloride (ranging from 0.1 nM to 10 μM) and incubate for 30 minutes to allow for TPQ-adduct formation.

  • Substrate Addition: Add 10 μM [14C]-benzylamine and incubate for exactly 60 minutes at 37°C.

  • Reaction Termination & Extraction: Stop the reaction by adding 2 M citric acid. Extract the radiolabeled product ([14C]-benzaldehyde) into a toluene/ethyl acetate mixture (1:1 v/v).

  • Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting. Calculate the IC50 using non-linear regression analysis.

Protocol 2: In Vivo Intravital Microscopy of Leukocyte Rolling

Causality & Self-Validation: Biochemical inhibition of SSAO reduces the local production of hydrogen peroxide (H2O2). Because H2O2 acts as a signaling molecule that upregulates endothelial adhesion molecules (like P-selectin), inhibiting SSAO directly reduces leukocyte rolling. Intravital microscopy provides real-time, phenotypic validation linking the biochemical blockade to the physiological outcome[2].

Step-by-Step Workflow:

  • Animal Preparation: Anesthetize male C57BL/6 mice. Administer 2,3-dihydro-1H-inden-2-ylhydrazine dihydrochloride (e.g., 10 mg/kg i.p.) or a vehicle control.

  • Inflammation Induction: After 2 hours of systemic drug circulation, inject TNF-α (0.5 μg) intrascrotally to induce localized inflammation in the cremaster muscle.

  • Surgical Exteriorization: 2 hours post-TNF-α injection, surgically exteriorize the cremaster muscle and pin it over a glass coverslip for microscopic observation. Continuously superfuse the tissue with warmed bicarbonate-buffered saline.

  • Microscopic Observation: Using an intravital microscope equipped with a CCD camera, record post-capillary venules (20-40 μm in diameter).

  • Data Analysis: Quantify leukocyte rolling velocity (μm/s) and the number of firmly adherent leukocytes (cells remaining stationary for >30s) per 100 μm of vessel length. Reproducible efficacy is demonstrated by a >40% reduction in firm adhesion in the drug-treated cohort.

Mechanistic Visualization

VAP1_Pathway Stimulus Inflammatory Stimulus (TNF-α, IL-1β) VAP1_Expression VAP-1/SSAO Translocation to Endothelial Surface Stimulus->VAP1_Expression Amine_Oxidation Amine Oxidation (Production of H2O2, Aldehydes) VAP1_Expression->Amine_Oxidation Catalyzes Leukocyte_Adhesion Leukocyte Rolling & Adhesion Amine_Oxidation->Leukocyte_Adhesion Upregulates adhesion molecules Extravasation Leukocyte Extravasation (Tissue Inflammation) Leukocyte_Adhesion->Extravasation Drug 2-Indanylhydrazine Dihydrochloride Drug->Amine_Oxidation Inhibits (Irreversible)

Mechanism of VAP-1/SSAO in inflammation and its inhibition by 2-indanylhydrazine.

References

  • ChemicalBook. "2,3-DIHYDRO-1H-INDEN-2-YLHYDRAZINE DIHYDROCHLORIDE". ChemicalBook.
  • Google Patents. "WO2017098236A1 - Vap-1 inhibitors for treating pain".
  • Google Patents. "WO2011113798A2 - New enzyme inhibitor compounds".

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride proper disposal procedures

As a drug development professional or laboratory scientist, handling specialized pharmaceutical intermediates like 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS 1185297-92-0)[1] requires a rigorous, causality-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling specialized pharmaceutical intermediates like 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS 1185297-92-0)[1] requires a rigorous, causality-driven approach to safety. This compound presents a dual-hazard profile: the acute toxicity and reactivity inherent to the hydrazine moiety, coupled with the corrosive acidity of the dihydrochloride salt.

Improper disposal of hydrazine derivatives can lead to exothermic decomposition, environmental contamination, and severe systemic toxicity[2],[3]. This guide provides field-proven, step-by-step methodologies for the safe operational handling and disposal of this specific compound, ensuring compliance with.

Physicochemical Properties & Hazard Profile

To design a self-validating disposal protocol, we must first understand the quantitative and qualitative hazards of the material.

ParameterData / ClassificationOperational Implication
CAS Number 1185297-92-0[1]Essential for accurate hazardous waste manifesting and tracking.
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates strict dust control measures[4].
GHS Health Hazards Acute Tox. 3 (Oral/Dermal/Inhalation)[5]Requires full PPE. Hydrazines are CNS stimulants and hemolytic agents[2].
Environmental Hazard Aquatic Chronic 1[5]Strict prohibition against direct sewer discharge[3].
Chemical Reactivity Reducing agent; Acidic in solutionMust be segregated from oxidizers and neutralized prior to final packaging[3].

Step-by-Step Disposal Methodologies

The following protocols are designed to eliminate the risk of accidental exposure, prevent dangerous chemical incompatibilities, and prepare the waste for licensed incineration.

Protocol A: Solid Waste Management (Unused Product or Spills)

Dry hydrazine hydrochloride powders pose a severe inhalation hazard and can form combustible dust-air mixtures[2],[6].

  • Step 1: Site Isolation & PPE Donning

    • Action: Evacuate non-essential personnel. Don double nitrile gloves, a chemical-resistant Tyvek lab coat, and a NIOSH-approved P100 particulate respirator or powered air-purifying respirator (PAPR).

    • Causality: Hydrazine salts are readily absorbed through the skin and respiratory tract, potentially causing red blood cell hemolysis and liver/kidney damage[2]. Standard surgical masks offer zero protection against fine chemical dusts.

  • Step 2: Dust-Free Mechanical Collection

    • Action: Do not dry sweep. Use a dedicated HEPA-filtered vacuum designed for hazardous materials, or employ the wet-wipe method using water-dampened absorbent pads[4].

    • Causality: Dry sweeping generates aerosolized particulates that can be inhaled or accumulate on surfaces, leading to secondary exposure or dust explosions[6],[4].

  • Step 3: Primary Containment

    • Action: Transfer the collected solid waste and all contaminated absorbent pads into a High-Density Polyethylene (HDPE) container.

    • Causality: Hydrazine derivatives are potent reducing agents. Contact with transition metals (e.g., iron, copper, zinc) can catalyze their exothermic decomposition into nitrogen gas and ammonia. HDPE provides the necessary chemical inertness[3].

  • Step 4: Verification & Labeling

    • Action: Inspect the spill area with a secondary wet wipe to ensure no crystalline residue remains. Seal the HDPE container tightly and label it as "Hazardous Waste: Toxic/Corrosive Solid (Hydrazine Derivative)."

Protocol B: Aqueous Waste Management (Reaction Mother Liquors)

When 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride is dissolved in water, the dihydrochloride salt dissociates, creating a highly acidic and toxic solution.

  • Step 1: Chemical Segregation

    • Action: Ensure the receiving waste carboy contains absolutely NO oxidizing agents (e.g., peroxides, nitric acid, permanganates)[3].

    • Causality: Hydrazines are strong reducing agents. Mixing them with oxidizers triggers violent, highly exothermic redox reactions that can lead to rapid boiling, off-gassing, and container explosion[3].

  • Step 2: Controlled pH Neutralization

    • Action: Slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) solution to the aqueous hydrazine waste while stirring continuously in a fume hood.

    • Causality: The dihydrochloride salt yields a highly acidic solution. Neutralizing with a weak base like NaHCO3​ buffers the solution, preventing the rapid pH spikes associated with strong bases (like NaOH ). Overshooting to a highly basic pH could inadvertently deprotonate the salt into the free hydrazine base, which is significantly more volatile and reactive.

  • Step 3: Off-Gassing Management

    • Action: Leave the container loosely capped during the neutralization process.

    • Causality: The reaction between the hydrochloric acid component and sodium bicarbonate generates carbon dioxide ( CO2​ ) gas. Sealing the container prematurely will cause dangerous hydrostatic pressurization and potential rupture.

  • Step 4: Self-Validating Verification

    • Action: Test the solution with pH indicator strips until it stabilizes between pH 6.0 and 8.0. Once all effervescence (off-gassing) ceases, seal the container tightly, label it, and transfer it to the designated hazardous waste storage area for eventual incineration[7].

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for processing 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride waste based on its physical state.

DisposalWorkflow Start 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride Waste State Determine Waste State Start->State Solid Solid Waste (Powder/Spill) State->Solid Dry Liquid Aqueous Solution State->Liquid Dissolved CollectSolid Wet-Wipe or HEPA Vacuum Avoid Dust Generation Solid->CollectSolid Neutralize Neutralize pH (6-8) using 1M NaHCO3 Liquid->Neutralize Containerize Place in HDPE Container Seal Tightly Post-Reaction CollectSolid->Containerize Neutralize->Containerize Label Label as Hazardous Waste (Toxic/Corrosive) Containerize->Label Incinerate Licensed Hazardous Waste Incineration Label->Incinerate

Workflow for the safe categorization and disposal of hydrazine dihydrochloride waste.

References

  • Cole-Parmer. "Material Safety Data Sheet - Hydrazine dihydrochloride." Available at:[Link]

  • DC Fine Chemicals. "Safety Data Sheet - Hydrazine hydrochloride." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Hazardous Waste Regulations." Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Public Health Statement for Hydrazines." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride

Handling 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS No. 1185297-92-0)[1] requires rigorous safety protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride (CAS No. 1185297-92-0)[1] requires rigorous safety protocols. As a hydrazine derivative, this compound presents severe acute toxicity, corrosivity, and long-term carcinogenic risks[2].

This guide provides a comprehensive, self-validating system for laboratory safety, detailing the mechanistic reasons behind our protective strategies, procedural handling, and disposal workflows.

Mechanistic Causality of Hazards: Why Strict PPE is Required

To understand the necessity of the required Personal Protective Equipment (PPE), one must understand the toxicokinetics of hydrazine derivatives.

  • Genotoxicity and Carcinogenicity: Hydrazine derivatives are rapidly absorbed and metabolized into reactive intermediates. In the liver, they can be oxidized to form reactive acetyl radicals or methylating agents (such as diazomethane equivalents) that covalently bind to hepatic macromolecules and DNA, leading to O6 -methylguanine formation and subsequent hepatotoxicity[3].

  • Oxidative Stress and Cellular Depletion: Exposure to hydrazine dihydrochlorides dose-dependently depletes glutathione precursors (cysteine, glutamate, and glycine) and elevates 5-oxoproline, leading to severe oxidative stress, mitochondrial dysfunction (megamitochondria formation), and cellular apoptosis[3][4].

  • Physical Hazards: Hydrazine salts are highly hygroscopic and reactive. While the dihydrochloride salt is more stable than anhydrous hydrazine, it remains highly toxic to aquatic life and can cause severe skin burns upon contact.

Quantitative PPE and Safety Requirements

Because hydrazine derivatives are fatal if swallowed, inhaled, or absorbed through the skin, standard laboratory attire is insufficient.

Protection CategoryRequired EquipmentMechanistic Justification
Respiratory NIOSH-approved N95 or P100 particulate respirator (if handled outside a hood).Prevents inhalation of aerosolized dihydrochloride dust, which directly attacks mucous membranes.
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Chloroprene or heavy Nitrile (8+ mil).Hydrazine derivatives penetrate standard thin latex rapidly. Chloroprene offers superior resistance to corrosive salts[2].
Eye/Face ANSI Z87.1-compliant tight-fitting chemical safety goggles AND a full face shield.Protects against irreversible corneal damage from highly corrosive dust or accidental solution splashes[2][5].
Body Flame-resistant (FR) lab coat, chemical-resistant apron, full-length pants, closed-toe non-porous shoes.Prevents dermal absorption, which can lead to systemic toxicity and neurotoxic seizures[3].
Environmental Class II Type B2 Biological Safety Cabinet or dedicated Chemical Fume Hood.Ensures 100% exhaust of toxic particulates to the outside environment, preventing lab accumulation[2].

Step-by-Step Experimental Handling Protocol

Prerequisites: Ensure the fume hood is certified, the eyewash/safety shower is within 10 seconds of the workspace, and a specific hydrazine spill kit is available[5][6].

  • Preparation: Don all PPE listed above. Line the fume hood working surface with chemical-absorbent, plastic-backed bench paper to catch trace dust.

  • Container Opening: Open the primary container of 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride only inside the operating fume hood.

  • Weighing: Use an anti-static weighing boat. Because the compound is hygroscopic, minimize exposure to ambient air. Do not use a standard open-bench balance. If a hood balance is unavailable, use a sealed weighing enclosure.

  • Transfer: Transfer the solid using non-sparking, static-free spatulas. Avoid vigorous pouring to prevent the aerosolization of toxic dust.

  • Decontamination: Wipe down the exterior of the sealed primary container with a damp, disposable cloth before removing it from the hood. Place the cloth in the solid hazardous waste bin.

Waste Disposal and Spill Response

Hydrazine waste is classified as Extremely Hazardous Waste[2].

Routine Disposal Protocol:

  • Segregation: Never mix hydrazine waste with oxidizers, heavy metals, or organic solvents.

  • Labeling: Label the container immediately with "Hazardous Waste - Toxic - Hydrazine Derivative" and the appropriate GHS pictograms[6].

  • Containment: Store waste in closed, compatible plastic containers within secondary containment. Double-bag all dry waste (e.g., contaminated bench paper, gloves) in sealable transparent bags[6].

  • Pickup: Submit a waste pickup request to your Environmental Health and Safety (EHS) department within 90 days of the first drop of waste[6].

Emergency Spill Protocol: If a spill occurs outside the fume hood:

  • Evacuate: Immediately evacuate the lab, close the doors, and post a "NO ENTRY" sign[5].

  • Notify: Call emergency services (911) and your EHS department. Do not attempt to clean a large spill yourself[2][5].

  • Contain (Small Hood Spills Only): For small spills inside the hood, wear full PPE, gently mist the powder with water to prevent dust aerosolization (do not flood), and sweep into a plastic waste container using a dedicated spill kit[7].

Operational Workflow Visualization

HydrazineHandling Start Start: 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride Handling PPE Don PPE: Double Nitrile/Chloroprene, FR Coat, Goggles, Face Shield Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weigh Weigh in Anti-Static Boat (Minimize Air Exposure) Hood->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck SmallSpill Small Spill (In Hood): Mist with water, use spill kit SpillCheck->SmallSpill Yes (Small) LargeSpill Large Spill (Out of Hood): Evacuate, Call 911 & EHS SpillCheck->LargeSpill Yes (Large) Dispose Double-bag dry waste. Store in secondary containment. SpillCheck->Dispose No (Success) SmallSpill->Dispose Label Label: 'Hazardous Waste - Toxic' Dispose->Label EHS Request EHS Pickup (< 90 Days) Label->EHS

Figure 1: Safe handling, spill response, and disposal workflow for hydrazine derivatives.

References

  • UC Santa Barbara. "Hydrazine Laboratory Safety". UC Santa Barbara Environmental Health & Safety. [Link]

  • National Center for Biotechnology Information (NCBI). "Mechanistic and Other Relevant Data - Some Industrial Chemicals". NCBI Bookshelf. [Link]

  • American Chemical Society (ACS). "Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease". Chemical Research in Toxicology. [Link]

  • University of Connecticut. "CB-LSOP-Hydrazines.docx - The Brückner Research Group". UConn EHS. [Link]

  • Case Western Reserve University. "Laboratory Safety Standard Operating Procedure (SOP): Hydrazine". Case EHS. [Link]

  • University of Notre Dame. "Hydrazine - Risk Management and Safety". ND RMS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride
Reactant of Route 2
2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride
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